Azido-PEG7-NHS ester
Description
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Structure
2D Structure
Properties
Molecular Formula |
C21H36N4O11 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H36N4O11/c22-24-23-4-6-30-8-10-32-12-14-34-16-18-35-17-15-33-13-11-31-9-7-29-5-3-21(28)36-25-19(26)1-2-20(25)27/h1-18H2 |
InChI Key |
UAIQKZXMCWWNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of Azido-PEG7-NHS ester
An In-Depth Technical Guide to Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of this compound, a heterobifunctional crosslinker widely used in bioconjugation and drug development.
Core Structure and Functionality
This compound is a versatile molecule composed of three key functional components:
-
Azide Group (N₃): This moiety serves as a reactive handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules.[1] This bioorthogonal reaction is highly selective and can be performed in complex biological mixtures without cross-reactivity with native functional groups.
-
Polyethylene Glycol (PEG) Linker (- (CH₂CH₂O)₇ -): A seven-unit polyethylene glycol spacer provides a hydrophilic and flexible bridge between the two reactive ends of the molecule. This PEG linker enhances the aqueous solubility of the crosslinker and the resulting conjugates, which is particularly advantageous for applications involving biomolecules in physiological buffers.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][3] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (typically 7-9).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₂₁H₃₆N₄O₁₁ | |
| Molecular Weight | 520.54 g/mol | |
| Purity | Typically >90% to >95% | |
| Appearance | Pale yellow or colorless oil/solid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, stored with desiccant | |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 |
Experimental Protocols
General Considerations for Handling this compound
-
Moisture Sensitivity: The NHS ester moiety is susceptible to hydrolysis. It is crucial to store the reagent at -20°C with a desiccant and to allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Fresh Solutions: Solutions of this compound should be prepared immediately before use. The NHS ester hydrolyzes in aqueous solutions, rendering it non-reactive. Do not prepare stock solutions for long-term storage.
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional): To stop the reaction, add a small amount of quenching buffer to react with any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol outlines the conjugation of this compound to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Ethanol and 3 M sodium acetate for precipitation
-
70% ethanol for washing
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF.
-
Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification by Precipitation:
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge to pellet the oligonucleotide.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry or vacuum-dry the pellet.
-
Resuspend the labeled oligonucleotide in a suitable buffer.
-
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Reaction Pathway: NHS Ester Amine Coupling
Caption: NHS ester reaction with a primary amine.
Experimental Workflow for Protein Labeling
Caption: Protein labeling experimental workflow.
References
An In-depth Technical Guide to Azido-PEG7-NHS Ester: Chemical Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Azido-PEG7-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation and drug development, enabling the linkage of molecules through amine-reactive chemistry and bioorthogonal click chemistry.
Core Chemical Properties
This compound is a chemical compound featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation process: the NHS ester reacts with primary amines, and the azide group is available for subsequent click chemistry reactions.
| Property | Value | Source(s) |
| Molecular Formula | C21H36N4O11 | [1][2] |
| Molecular Weight | 520.54 g/mol | [1] |
| CAS Number | 2801772-85-8 | [1] |
| Appearance | Pale yellow or colorless oily matter | [2] |
| Purity | Typically >90% or >95% | |
| Storage Conditions | Store at -20°C, desiccated. |
Solubility and Stability
The polyethylene glycol (PEG) spacer in this compound enhances its aqueous solubility. However, for practical use, it is recommended to first dissolve the compound in a water-miscible organic solvent.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Aqueous Buffers | The PEG spacer increases aqueous solubility. It is typically diluted into the aqueous reaction buffer from a stock solution in an organic solvent. |
The stability of the NHS ester is a critical factor, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
The use of this compound typically involves a two-stage process: initial bioconjugation via the NHS ester and a subsequent click chemistry reaction with the azide group.
Protocol 1: Amine-Reactive Labeling of a Protein with this compound
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the subsequent conjugation of the azide-labeled protein with an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the protein/alkyne solution to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
Experimental Workflows and Signaling Pathways
The primary application of this compound is in creating bioconjugates. The following diagrams illustrate the general workflows.
Caption: Workflow for labeling a protein with this compound.
Caption: General workflow for a copper-catalyzed click chemistry reaction.
Quantitative Data for Click Chemistry
The azide group of the labeled intermediate can undergo click chemistry via two main pathways: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods depends on the specific application, particularly the sensitivity of the biological system to copper.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |
| Typical Yield | 70-95% | 80-99% |
| Optimal Temperature | 25-60 °C | 4-37 °C |
This guide provides foundational information for the use of this compound in research and development. For specific applications, optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of Azido-PEG7-NHS ester, a heterobifunctional crosslinker integral to modern bioconjugation strategies. This reagent facilitates a two-step sequential modification of biomolecules, enabling precise and stable covalent linkages.
Core Mechanism of Action
This compound is a versatile molecule comprised of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables the covalent attachment of the linker to proteins and other biomolecules.
-
Polyethylene Glycol (PEG) Linker: A seven-unit PEG chain that acts as a hydrophilic spacer, enhancing the solubility of the conjugate and providing spatial separation between the conjugated molecules.[1]
-
Azide Group: A bioorthogonal functional group that allows for a highly specific and efficient secondary reaction with an alkyne-containing molecule via "click chemistry."[2]
The overall mechanism involves a two-stage process. Initially, the NHS ester reacts with primary amines on a target biomolecule. Subsequently, the newly introduced azide group is available for a highly specific covalent reaction with a molecule containing a terminal alkyne.
Stage 1: Amine Acylation via the NHS Ester
The primary mode of action for the NHS ester moiety is the acylation of primary amines, predominantly found on the N-terminus of proteins and the side chains of lysine residues.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The rates of both aminolysis and hydrolysis are highly dependent on the pH of the reaction medium.
Quantitative Data for NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
| Optimal pH Range | 7.2 - 8.5 | A compromise between ensuring amine deprotonation and minimizing NHS ester hydrolysis. |
| Recommended pH | 8.3 - 8.5 | Often cited as the optimal pH for efficient labeling of proteins and peptides. |
| Molar Excess of Reagent | 5 to 20-fold | The optimal ratio is dependent on the protein concentration and desired degree of labeling. |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | Longer incubation times may be required at lower pH values. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use to minimize hydrolysis. |
| Final Organic Solvent Conc. | < 10% | High concentrations of organic solvents can denature proteins. |
Stage 2: Bioorthogonal Ligation via the Azide Group
The azide group introduced onto the biomolecule is exceptionally stable and bioorthogonal, meaning it does not react with naturally occurring functional groups within biological systems. This allows for a highly specific secondary reaction with an alkyne-functionalized molecule in a process known as "click chemistry." There are two primary forms of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol outlines the general procedure for introducing an azide handle onto a protein using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Calculate the Volume of this compound to Add: Determine the desired molar excess of the reagent (e.g., a 20-fold molar excess for IgG labeling). Calculate the required volume of the 10 mM stock solution to add to the protein solution, ensuring the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification of the Labeled Protein: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay. The degree of labeling can be determined using methods such as mass spectrometry. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorophore Conjugation
This protocol describes the subsequent conjugation of an alkyne-containing fluorophore to the azide-labeled protein.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-functionalized fluorophore
-
Anhydrous DMSO
-
50 mM Copper(II) Sulfate (CuSO₄) in water
-
500 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents: Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.
-
Characterization: Characterize the final conjugate, including determining the degree of labeling, using appropriate analytical techniques such as UV-Vis spectroscopy and mass spectrometry.
Visualizations
Caption: Overall reaction pathway of this compound.
Caption: Experimental workflow for protein labeling.
References
Unlocking Precision in Bioconjugation: A Technical Guide to the Bifunctional Nature of Azido-PEG7-NHS Ester
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently link biological molecules is paramount. Azido-PEG7-NHS ester has emerged as a powerful tool in the bioconjugation toolbox, offering a versatile platform for creating precisely engineered biomolecular conjugates. This in-depth technical guide explores the core principles of this bifunctional linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower its effective application in research and therapeutic development.
At its core, the utility of this compound lies in its heterobifunctional architecture. It possesses two distinct reactive functionalities at either end of a seven-unit polyethylene glycol (PEG) spacer: an N-hydroxysuccinimide (NHS) ester and an azide group.[1] This dual reactivity allows for a two-step sequential or orthogonal conjugation strategy, enabling the precise coupling of diverse molecular entities.
The NHS ester provides a highly efficient means of attaching the linker to biomolecules containing primary amines, such as the lysine residues and N-termini of proteins and antibodies.[2] This reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.[3] The azide group, on the other hand, is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary functional group, most commonly an alkyne, through "click chemistry."[1][4]
The Role of the PEG7 Spacer
The polyethylene glycol spacer is not merely a passive linker; it plays a crucial role in the overall performance of the resulting conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and any hydrophobic payloads attached to it, which is particularly beneficial in the development of antibody-drug conjugates (ADCs). Furthermore, the PEG spacer provides steric hindrance, which can help to maintain the biological activity of the conjugated biomolecules by preventing aggregation and non-specific interactions. The defined length of the seven ethylene glycol units provides a precise and consistent spacing between the conjugated molecules.
Quantitative Data at a Glance
The efficiency and stability of conjugations using this compound are influenced by various factors, including pH, temperature, and the specific reactants involved. The following tables summarize key quantitative data related to the reactivity and properties of the functional groups and the PEG spacer.
| Property | Value | Source(s) |
| Molecular Weight | 520.54 g/mol | |
| Purity | > 90% (may degrade over time) | |
| Solubility | Soluble in DMSO, DMF, Chloroform | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| PEG Spacer Length | 7 ethylene glycol units |
Table 1: Physicochemical Properties of this compound
| Parameter | Condition | Value | Source(s) |
| Optimal pH for Aminolysis | Aqueous buffer | 7.0 - 9.0 (optimal 8.3 - 8.5) | |
| Reaction Time | Room temperature | 30 - 60 minutes | |
| Competing Reaction | Hydrolysis | Rate increases with pH | |
| Half-life of NHS ester | pH 8.5 (Borate buffer) | Significantly reduced (minutes to hours) |
Table 2: Quantitative Data for NHS Ester Reactivity
| Parameter | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Source(s) |
| Reaction Kinetics | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10⁴ - 10⁵ | |
| Reaction Kinetics | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes | ~0.1 - 1 | |
| Biocompatibility | CuAAC | Potential cytotoxicity due to copper catalyst | |
| Biocompatibility | SPAAC | Highly biocompatible, suitable for live cells |
Table 3: Quantitative Data for Azide Reactivity (Click Chemistry)
Experimental Protocols
Harnessing the full potential of this compound requires optimized experimental procedures. Below are detailed protocols for common applications.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody, introducing an azide handle for subsequent click chemistry reactions.
Materials:
-
Antibody solution (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS.
-
NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL), representing the average number of linker molecules per antibody, using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the final conjugate has a unique absorbance.
Protocol 2: Surface Functionalization of Nanoparticles
This protocol describes the functionalization of amine-modified nanoparticles with this compound, preparing them for targeted drug delivery or diagnostic applications.
Materials:
-
Amine-functionalized nanoparticles suspended in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Centrifugation equipment.
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in an amine-free buffer at a known concentration.
-
NHS Ester Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. The molar ratio will depend on the surface density of amine groups and the desired degree of functionalization. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Purification: Pellet the functionalized nanoparticles by centrifugation. Remove the supernatant containing unreacted linker and byproducts.
-
Washing: Resuspend the nanoparticle pellet in fresh buffer and repeat the centrifugation and resuspension steps two to three times to ensure complete removal of impurities.
-
Final Suspension: Resuspend the purified Azido-functionalized nanoparticles in the desired buffer for storage or subsequent conjugation steps via click chemistry.
Visualizing Workflows and Signaling Pathways
To further elucidate the utility of this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Proximity labeling proteomics workflow.
Conclusion
This compound stands as a testament to the power of rational linker design in modern bioconjugation. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides researchers with a robust and versatile tool for constructing complex and precisely defined biomolecular architectures. From the development of next-generation antibody-drug conjugates to the intricate mapping of protein-protein interactions, the applications of this linker are vast and continue to expand. A thorough understanding of its chemical properties, reaction kinetics, and optimal handling procedures, as outlined in this guide, is essential for leveraging its full potential to advance scientific discovery and therapeutic innovation.
References
The Lynchpin of Bioconjugation: A Technical Guide to Azide-PEG-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the ability to link molecules with precision and stability is paramount. Azide-PEG-NHS esters have emerged as powerful and versatile tools, enabling the covalent attachment of a wide array of functionalities to biomolecules. This technical guide provides an in-depth exploration of the applications of Azide-PEG-NHS esters, focusing on their role in creating sophisticated bioconjugates for research, diagnostics, and therapeutic development. We will delve into the core chemistry, provide detailed experimental protocols, present quantitative data for optimizing conjugation strategies, and visualize a key application workflow.
Core Concepts: The Chemistry of Azide-PEG-NHS Esters
Azide-PEG-NHS esters are heterobifunctional linkers that possess three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial conjugation to the biomolecule.
-
Polyethylene Glycol (PEG) Spacer: The PEG chain enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[1]
-
Azide Group: This bioorthogonal handle allows for a highly specific secondary reaction, most commonly "click chemistry."[2][3]
The bioconjugation process typically occurs in two stages. First, the NHS ester reacts with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][5] This reaction is most efficient at a pH between 7.2 and 8.5. Following this initial labeling step, the azide group serves as a versatile anchor for the attachment of a second molecule containing a complementary reactive group, such as an alkyne, via click chemistry.
Data Presentation: Optimizing Your Conjugation Strategy
The efficiency of labeling a biomolecule with an Azide-PEG-NHS ester is influenced by several factors, including the molar ratio of the linker to the protein, protein concentration, pH, and reaction time. The subsequent click chemistry reaction also has variables that affect its yield and efficiency.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The optimal pH is typically between 8.3 and 8.5 to ensure the primary amines are deprotonated and nucleophilic. At lower pH, the reaction rate is significantly reduced, while at higher pH, hydrolysis of the NHS ester becomes a competing reaction. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Molar Excess of NHS Ester | 5 to 20-fold | The optimal molar excess depends on the protein and the desired degree of labeling. A 20-fold molar excess of an NHS-PEG-Azide reagent over an antibody (1-10 mg/mL) typically results in 4-6 PEG linkers per antibody molecule. |
| Reaction Temperature | 4°C to Room Temperature | Reactions can be performed at room temperature for 1-4 hours or overnight at 4°C. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, bicarbonate, borate) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and should be avoided. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before addition to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be less than 10%. |
Table 2: Comparison of Click Chemistry Reactions for Bioconjugation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain of cyclooctynes) |
| Biocompatibility | Limited due to copper cytotoxicity. | High, suitable for in vivo applications. |
| Reaction Rate | Generally faster. | Generally slower, but dependent on the specific strained cyclooctyne used. |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species generation. | Some cyclooctynes can react with thiols. |
| Yield | Generally high to quantitative under optimized conditions. | High to quantitative. |
Experimental Protocols
Here, we provide detailed methodologies for the key steps in utilizing Azide-PEG-NHS esters for bioconjugation.
Protocol 1: Labeling of an Antibody with Azide-PEG-NHS Ester
This protocol describes a general procedure for introducing azide groups onto an antibody using an Azide-PEG-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Azide-PEG-NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the Azide-PEG-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive. Use anhydrous solvent and prepare the solution fresh.
-
-
Labeling Reaction:
-
Add the calculated volume of the Azide-PEG-NHS ester stock solution to the antibody solution. A 20-fold molar excess is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. If the attached molecule is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Azide-PEG-NHS ester and byproducts using a desalting column or size-exclusion chromatography.
-
The azide-modified antibody is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Alkyne-containing molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Purification materials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water. The sodium ascorbate solution should be prepared fresh.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the alkyne-containing molecule (a molar excess of the alkyne molecule is typically used).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand.
-
Add the copper/ligand mixture to the antibody/alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the antibody conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne-containing molecule to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Strained alkyne-containing molecule (e.g., DBCO-drug, BCN-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification materials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with the strained alkyne-containing molecule (a molar excess of the alkyne molecule is typically used) in the reaction buffer.
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
-
Purification:
-
Purify the antibody conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.
-
Mandatory Visualization: Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the workflow for creating a site-specific Antibody-Drug Conjugate (ADC) using an Azide-PEG-NHS ester and click chemistry.
Caption: Workflow for ADC synthesis using Azide-PEG-NHS ester and click chemistry.
Conclusion
Azide-PEG-NHS esters represent a cornerstone of modern bioconjugation chemistry, offering a robust and versatile platform for the precise modification of biomolecules. The two-step approach, combining stable amine reactivity with the high specificity of click chemistry, provides researchers and drug developers with unparalleled control over the construction of complex bioconjugates. By carefully considering the reaction parameters and choosing the appropriate click chemistry strategy, it is possible to generate homogenous and well-defined conjugates for a multitude of applications, from fundamental biological research to the development of next-generation targeted therapeutics.
References
An In-depth Technical Guide to Click Chemistry with Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, the pursuit of highly efficient, specific, and biocompatible chemical reactions is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, embodies these ideals, describing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Central to this field is the azide-alkyne cycloaddition, a powerful tool for covalently linking molecules in complex biological environments. This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the versatile heterobifunctional linker, Azido-PEG7-NHS ester. This reagent is at the forefront of bioconjugation, enabling the precise modification of biomolecules for applications ranging from drug delivery and diagnostics to proteomics and materials science.[2]
This compound is a molecule comprised of three key functional components: an azide group for click chemistry, a seven-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. The strategic combination of these elements allows for a two-step bioconjugation strategy that offers exceptional control over the site and stoichiometry of labeling.[2][3]
Core Concepts
The NHS Ester: A Gateway to Amine-Reactive Labeling
The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for the covalent modification of primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of proteins and the side chains of lysine residues.[4] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
The efficiency of this reaction is highly dependent on pH. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.
The PEG Linker: Enhancing Physicochemical Properties
Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugates to improve their physicochemical and pharmacokinetic properties. The hydrophilic nature of the PEG7 spacer in this compound enhances the water solubility of the molecule and any biomolecule it is conjugated to. This is particularly advantageous for hydrophobic drugs or proteins that may otherwise be prone to aggregation.
Furthermore, the PEG linker can create a "stealth" effect, shielding the conjugated biomolecule from recognition by the immune system and proteolytic enzymes. This can lead to reduced immunogenicity and a longer circulation half-life in vivo. The length of the PEG chain can be tailored to specific applications, with the seven ethylene glycol units of this compound providing a flexible spacer to minimize steric hindrance between the conjugated molecules.
Click Chemistry: The Power of the Azide-Alkyne Cycloaddition
The azide group on the this compound is the key to its utility in click chemistry. The most prominent click reaction is the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. This reaction can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. CuAAC is known for its high reaction rates and yields, and it is relatively insensitive to the steric bulk of the reactants. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of copper catalysis, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of these molecules drives the reaction with an azide without the need for a catalyst. SPAAC is highly biocompatible and is the preferred method for click chemistry in living systems. The reaction rate of SPAAC is generally slower than CuAAC and is dependent on the structure of the cyclooctyne and the azide.
Quantitative Data
While specific quantitative data for this compound is not extensively documented in dedicated studies, the following tables summarize typical quantitative parameters for the reactions involved in its use, based on data for similar Azido-PEG-NHS esters and click chemistry reagents.
Table 1: Typical Reaction Parameters for NHS Ester Labeling of Proteins
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Azido-PEG-NHS Ester | 10 to 20-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often considered optimal to balance amine reactivity and NHS ester hydrolysis. |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer incubation times may be required for more dilute solutions. |
| Degree of Labeling (DOL) | 4 - 6 PEG linkers per antibody (IgG) | This is a typical result when using a 20-fold molar excess of the labeling reagent. |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. | Excellent biocompatibility, ideal for in vivo and live-cell applications. |
| Typical Reactants | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reaction Yield | Generally high to very high. | Variable, can be high with optimized reactants and conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for a typical two-step bioconjugation workflow using this compound.
Protocol 1: Amine-Reactive Labeling of a Protein with this compound
This protocol describes the introduction of an azide handle onto a protein with available primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the azide linker contains a chromophore.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Azide-Labeled Protein
This protocol describes the copper-free click chemistry conjugation of the azide-labeled protein with a cyclooctyne-containing molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Azide-labeled protein from Protocol 1
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO-dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide-labeled protein with the cyclooctyne-functionalized molecule. A 2- to 10-fold molar excess of the cyclooctyne reagent is typically used.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The optimal reaction time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the final protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted cyclooctyne reagent.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Further characterization can be performed using techniques such as mass spectrometry, UV-Vis spectroscopy (to confirm the presence of the conjugated molecule), and functional assays to ensure the biological activity of the protein is retained.
-
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Logical workflow for protein bioconjugation with this compound.
Conclusion
This compound stands out as a powerful and versatile tool in the field of bioconjugation. By providing a strategic linkage between amine-reactive chemistry and bioorthogonal click chemistry, it enables researchers to construct complex, well-defined biomolecular architectures with a high degree of control. The inclusion of a PEG7 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. This guide has provided a comprehensive overview of the core principles, quantitative considerations, and detailed experimental protocols for the effective use of this compound. As the demand for precisely engineered biomolecules in medicine and research continues to grow, the application of such sophisticated chemical tools will undoubtedly play a pivotal role in advancing these fields.
References
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed in bioconjugation to covalently label proteins, peptides, oligonucleotides, and other biomolecules.[1] Their popularity stems from the ability to form stable amide bonds with primary amino groups under mild aqueous conditions, making them an invaluable tool in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs).[] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful primary amine labeling using NHS esters.
Core Principles of NHS Ester Chemistry
The fundamental reaction mechanism involves the nucleophilic acyl substitution of a primary amine with the NHS ester. The unprotonated primary amine, typically found at the N-terminus of a polypeptide chain and on the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[3][4] This results in the formation of a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[1]
Reaction Specificity and Competing Reactions
NHS esters exhibit high selectivity for primary aliphatic amines. However, the efficiency of the desired aminolysis reaction is challenged by a competing hydrolysis reaction, where the NHS ester reacts with water. The rates of both aminolysis and hydrolysis are significantly influenced by pH.
At low pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with NHS esters. As the pH increases, the amine becomes deprotonated (-NH2), increasing its nucleophilicity and the rate of the labeling reaction. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases significantly, which can reduce the overall labeling efficiency. The optimal pH for most NHS ester labeling reactions is between 8.3 and 8.5, providing a balance between amine reactivity and ester stability.
While highly selective for primary amines, NHS esters can exhibit side reactions with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, particularly if primary amines are not readily accessible. The resulting ester bonds are generally less stable than the amide bonds formed with primary amines.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to NHS ester labeling reactions.
| Parameter | Value | Conditions | Reference(s) |
| Optimal Reaction pH | 8.3 - 8.5 | Aqueous buffer | |
| General Reaction pH Range | 7.2 - 9.0 | Aqueous buffer | |
| Reaction Time | 30 minutes - 4 hours | Room temperature | |
| Overnight | 4°C or on ice | ||
| NHS Ester Half-life in Aqueous Solution | 4 - 5 hours | pH 7.0, 0°C | |
| 10 minutes | pH 8.6, 4°C | ||
| Typical Molar Excess of NHS Ester to Protein | 5- to 20-fold | For mono-labeling | |
| Typical Protein Concentration | 1 - 10 mg/mL | Labeling reaction | |
| Labeling Efficiency | ~35% | 2.5 mg/mL protein concentration | |
| 20-30% | ~1 mg/mL protein concentration |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate, or borate buffer).
-
NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification column (e.g., gel filtration/desalting column).
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein.
-
Add the NHS ester solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
(Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester, the NHS leaving group, and quenching reagents by passing the reaction mixture through a gel filtration or desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometric methods or other appropriate assays.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Chemical Reaction of NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
General Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling with NHS esters.
Conceptual Use of a Labeled Protein in a Signaling Pathway Study
Caption: Conceptual diagram of using a fluorescently labeled protein to study a signaling pathway.
References
Methodological & Application
Step-by-Step Guide to Antibody Conjugation with Azido-PEG7-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with Azido-PEG7-NHS ester. This process is a cornerstone for the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted imaging agents. The protocol involves the covalent attachment of a PEGylated azide moiety to the antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the antibody, primarily the ε-amino groups of lysine residues. The introduced azide group then serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the specific attachment of a wide range of molecules, such as drugs, fluorophores, or biotin.[1]
The use of a PEG spacer, in this case, a seven-unit polyethylene glycol chain, enhances the aqueous solubility of the resulting conjugate and can improve its pharmacokinetic properties.[2] This modular two-step approach provides precise control over the conjugation process, leading to more homogeneous and well-defined antibody conjugates.[1][3]
Experimental Workflow Overview
The overall process for antibody conjugation with this compound followed by a subsequent click chemistry reaction can be visualized in the following workflow.
Caption: Experimental workflow for antibody conjugation.
Signaling Pathway and Reaction Mechanism
The conjugation chemistry involves a two-stage process. Initially, the NHS ester of the Azido-PEG7-NHS linker reacts with primary amines on the antibody. This is followed by a bioorthogonal click chemistry reaction where the introduced azide reacts with a strained alkyne, such as DBCO.
Caption: Reaction mechanism of antibody conjugation.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Antibody | >95% purity, free of stabilizing proteins (e.g., BSA) and amine-containing buffers.[1] |
| This compound | High purity, stored at -20°C with desiccant. |
| Reaction Buffer | Amine-free buffer, e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5. |
| Quenching Buffer | 1M Tris-HCl, pH 8.0 or 1M Glycine. |
| Solvent for NHS ester | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). |
| Purification System | Size-exclusion chromatography (SEC) column, gel filtration column (e.g., Zeba™ Spin Desalting Columns), or dialysis cassette (10 kDa MWCO). |
Step 1: Antibody Preparation
It is critical to ensure the antibody is in an appropriate buffer, free from any primary amine-containing substances or stabilizers that could compete with the conjugation reaction.
-
Buffer Exchange: If the antibody solution contains Tris, glycine, sodium azide, or stabilizing proteins like BSA, a buffer exchange must be performed.
-
For sample volumes between 0.1 mL and 70 mL, dialysis is a suitable method. Use a dialysis membrane with a molecular weight cut-off (MWCO) of 10-30 kDa. Dialyze against 1X PBS, pH 7.4, with at least three buffer changes.
-
For smaller volumes, centrifugal purification devices (10 kDa MWCO) or pre-packed desalting columns are efficient for buffer exchange.
-
-
Concentration Adjustment: Adjust the final antibody concentration to 1-5 mg/mL in amine-free buffer. Higher concentrations ( >2.5 mg/mL) generally lead to better labeling efficiency.
Step 2: Reagent Preparation
The this compound is moisture-sensitive and should be handled accordingly.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted reagent as the NHS ester moiety readily hydrolyzes.
Step 3: Conjugation Reaction
-
Molar Excess Calculation: The optimal molar excess of this compound to antibody depends on the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the reagent over the antibody.
| Parameter | Recommended Value |
| Antibody Concentration | 1-10 mg/mL |
| Molar Excess of NHS Ester | 10-20 fold |
| Reaction pH | 7.2 - 8.5 |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice |
| Quenching | Addition of 1M Tris to a final concentration of 50-100 mM |
-
Reaction Incubation: Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Terminate the reaction by adding a quenching buffer, such as 1M Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15 minutes on ice.
Step 4: Purification of Azide-Modified Antibody
It is crucial to remove the excess, unreacted this compound and the NHS byproduct.
-
Purification Method:
-
Gel Filtration/Size-Exclusion Chromatography (SEC): This is a highly effective method to separate the larger antibody conjugate from the smaller, unreacted linker molecules.
-
Dialysis: Can be used to remove low-molecular-weight impurities but is generally less efficient than chromatography.
-
Spin Desalting Columns: Convenient for rapid purification of small-scale reactions.
-
-
Elution: Equilibrate the chosen column with 1X PBS, pH 7.4, and elute the purified, azide-labeled antibody according to the manufacturer's protocol. The antibody conjugate will elute first.
Step 5: Characterization of the Azide-Modified Antibody
After purification, it is important to characterize the conjugate to determine the concentration and the degree of labeling (DOL).
-
Protein Concentration: Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer.
-
Degree of Labeling (DOL): The DOL, which is the average number of azide groups per antibody, can be determined using various methods, including mass spectrometry or by reacting the azide with a DBCO-functionalized fluorescent dye and measuring the fluorescence. A typical DOL for lysine-based conjugation is in the range of 4-6 linkers per antibody.
Downstream Applications: Click Chemistry
The azide-modified antibody is now ready for conjugation to a molecule of interest that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Prepare the DBCO-functionalized molecule (e.g., drug, fluorophore) in an appropriate solvent.
-
Mix the azide-modified antibody with the DBCO-functionalized molecule. The reaction is typically rapid and can be carried out at room temperature for 30 minutes to a few hours.
-
Purify the final antibody conjugate using similar methods as described in Step 4 to remove any unreacted DBCO-molecule.
This detailed protocol provides a robust framework for the successful conjugation of antibodies with this compound, enabling a wide range of applications in research and drug development.
References
Application Notes and Protocols for Cell Surface Functionalization using Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG7-NHS ester for the functionalization of cell surfaces. This versatile bifunctional linker enables the covalent attachment of a polyethylene glycol (PEG) spacer with a terminal azide group to primary amines on the cell surface. The azide group serves as a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the stable and specific conjugation of a wide array of molecules, including fluorophores, biotin, drugs, and targeting ligands.
Introduction
This compound is a valuable tool in cell biology, drug delivery, and tissue engineering. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (e.g., on lysine residues of cell surface proteins) under physiological conditions to form stable amide bonds.[1] The PEG7 spacer enhances solubility and reduces steric hindrance, while the terminal azide group allows for highly specific and efficient covalent ligation to alkyne- or cyclooctyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively.[2] This "click chemistry" approach is bioorthogonal, meaning it occurs without interfering with native biological processes.[3]
This document outlines two primary methodologies for introducing azide functionalities onto the cell surface: direct conjugation with this compound and metabolic labeling with subsequent click chemistry. It also provides detailed experimental protocols, quantitative data for experimental planning, and visualizations of workflows and relevant biological pathways.
Applications
-
Bioconjugation: Covalently attach proteins, antibodies, or other biomolecules to live cells for studies of cell-cell interactions, targeted drug delivery, or to create cell-based therapeutics.
-
Drug Delivery: Functionalize cells with drug-loaded nanoparticles or directly with drug molecules to create targeted delivery systems.
-
Surface Modification: Alter the properties of the cell surface to enhance biocompatibility, reduce immunogenicity, or control cell adhesion.[4] PEGylation, in particular, can create a steric barrier that mitigates inflammation and immune recognition.[4]
-
Bio-orthogonal Labeling and Imaging: Introduce azide groups onto the cell surface for subsequent fluorescent labeling, enabling in vitro and in vivo cell tracking and imaging.
Quantitative Data for Experimental Design
The following tables provide a summary of key quantitative parameters to consider when designing experiments for cell surface functionalization.
| Parameter | Value | Notes |
| Molar Excess of Reagent | 20-fold molar excess (starting point) | For labeling 1-10 mg/mL of antibody, a 20-fold molar excess of NHS-PEG-Azido typically results in 4-6 PEG linkers per antibody. This can be used as a starting point for optimizing cell surface labeling. |
| Reaction pH | 7.2 - 8.5 | The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH. |
| Reaction Time | 30 - 60 minutes at room temperature | Incubation time can be optimized based on cell type and desired labeling density. |
| Reaction Temperature | Room Temperature or on ice | Room temperature is suitable for shorter incubations, while performing the reaction on ice can reduce endocytosis of the labeled proteins. |
| Azide Stability on Cell Surface | > 3 days | Azide groups introduced via metabolic labeling have been shown to be retained on the cell surface for at least 3 days in vitro. |
| Cell Viability Assay (MTT) - A549 cells | Concentration | % Viability | Notes |
| Ac4ManNAz (Azide Sugar) | 0 - 100 µM | ~100% | Metabolic labeling with the azide sugar precursor showed no significant impact on cell viability after 3 days of incubation. |
| DBCO-Cy5 (Click Reagent) | 0 - 50 µM | ~100% | The strain-promoted alkyne-azide cycloaddition reagent also demonstrated high biocompatibility after a 1-day incubation. |
Experimental Protocols
Protocol 1: Direct Cell Surface Functionalization with this compound
This protocol describes the direct covalent attachment of this compound to primary amines on the surface of live cells.
Materials:
-
Suspension or adherent cells
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer (NaHCO3), pH 8.3
-
Quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells twice with ice-cold PBS. Resuspend the cell pellet in 0.1 M NaHCO3 buffer at a concentration of 1 x 10^6 cells/mL.
-
For adherent cells, grow cells to 80-90% confluency in a culture plate. Wash the cells twice with ice-cold PBS. Add 0.1 M NaHCO3 buffer to the plate.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 1-5 mM. Gently mix or rock the plate.
-
Incubate for 30 minutes at room temperature or 1 hour on ice.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 10-20 mM to stop the reaction. Incubate for 5-10 minutes.
-
-
Washing:
-
For suspension cells, centrifuge at 300 x g for 5 minutes and wash the cell pellet three times with ice-cold PBS.
-
For adherent cells, aspirate the buffer and wash the cells three times with ice-cold PBS.
-
-
Downstream Applications:
-
The azide-functionalized cells are now ready for subsequent click chemistry reactions or other downstream applications.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the introduction of azide groups onto the cell surface through metabolic incorporation of an azido-sugar precursor, followed by a click chemistry reaction with an alkyne-containing molecule.
Materials:
-
Adherent or suspension cells
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Cell culture medium
-
PBS, pH 7.4
-
Alkyne-functionalized molecule (e.g., DBCO-PEG4-Fluorophore)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - optional, for intracellular labeling
Procedure:
-
Metabolic Labeling:
-
Culture cells in their standard growth medium supplemented with 25-50 µM Ac4ManNAz for 1-3 days.
-
-
Cell Preparation for Click Chemistry:
-
Harvest and wash the cells twice with PBS.
-
-
Click Chemistry Reaction (Strain-Promoted):
-
Resuspend the cells in PBS or cell culture medium containing 10-50 µM of the DBCO-functionalized molecule.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
-
Analysis:
-
The labeled cells can be analyzed by flow cytometry, fluorescence microscopy, or used in other downstream applications. For microscopy, cells can be fixed and counterstained (e.g., with DAPI) if desired.
-
Visualizations
Experimental Workflows
Caption: Workflows for direct and metabolic cell surface functionalization.
Signaling Pathway: PEGylation-Mediated Immunomodulation
Cell surface PEGylation can sterically hinder the interaction between T-cell receptors (TCR) and lymphocyte function-associated antigen 1 (LFA-1) on T-cells with their respective ligands (MHC and ICAM-1) on antigen-presenting cells (APCs). This can dampen the downstream signaling cascades that lead to T-cell activation and proliferation.
Caption: PEGylation hinders T-cell activation by blocking receptor-ligand interactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 3. thno.org [thno.org]
- 4. The impact of cell surface PEGylation and short-course immunotherapy on islet graft survival in an allogeneic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification using Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azido-PEG7-NHS ester for the surface modification of nanoparticles. This heterobifunctional linker is a powerful tool for creating advanced nanoparticle systems for applications such as targeted drug delivery, diagnostics, and imaging. The protocols detailed below cover the initial surface functionalization of various nanoparticle types, subsequent characterization, and downstream bioconjugation via "click chemistry."
The this compound linker offers a dual-functionality approach. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amine groups present on the nanoparticle surface, forming a stable amide bond. This reaction introduces a hydrophilic polyethylene glycol (PEG) spacer, terminating in an azide group. The PEG spacer enhances the nanoparticle's stability and biocompatibility while reducing non-specific protein binding, which can prolong circulation time in vivo[1]. The terminal azide group serves as a versatile handle for the covalent attachment of a wide range of molecules through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[2][3][4].
Applications of this compound in Nanoparticle Functionalization
The unique properties of this compound make it suitable for a variety of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: The azide functionality allows for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. This enables the specific delivery of therapeutic payloads to diseased cells or tissues, enhancing efficacy and reducing off-target side effects[5].
-
Enhanced Biocompatibility and Stealth Properties: The PEG7 linker creates a hydrophilic shield on the nanoparticle surface, which can reduce opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged systemic circulation.
-
Development of Diagnostic Probes: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to the azide-functionalized nanoparticles, enabling sensitive and specific detection of biological targets.
-
Fundamental Research in Nanoparticle-Cell Interactions: The ability to create well-defined, functionalized nanoparticles allows for systematic studies of how nanoparticle properties influence cellular uptake, intracellular trafficking, and biological responses.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface (e.g., amine-functionalized gold nanoparticles, iron oxide nanoparticles, or liposomes).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0 (must be free of primary amines)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification supplies (e.g., centrifuge, dialysis tubing, or centrifugal filter units)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using dialysis or centrifugal filtration.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Note: Do not store the reconstituted linker solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents by repeated centrifugation and redispersion of the nanoparticles in fresh Reaction Buffer.
-
Alternatively, purify the nanoparticles by dialysis against the Reaction Buffer for 24-48 hours with several buffer changes, or by using centrifugal filter units.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C.
-
Protocol 2: Copper-Free "Click Chemistry" Conjugation with a DBCO-Functionalized Molecule
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a drug, peptide, or fluorescent dye) to the azide-modified nanoparticles via strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
-
Purification supplies
Procedure:
-
Reactant Preparation:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
Click Reaction:
-
Add the DBCO-functionalized molecule to the nanoparticle dispersion. A 2- to 10-fold molar excess of the DBCO-molecule over the estimated number of surface azide groups is recommended to ensure complete reaction.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle stirring. The reaction time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the functionalized nanoparticles from unreacted DBCO-molecule using appropriate methods such as dialysis, centrifugal filtration, or size exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the final conjugate to confirm successful conjugation (see Section 3).
-
Store the purified conjugate under appropriate conditions, typically at 4°C.
-
Characterization of Modified Nanoparticles
Thorough characterization is crucial to confirm the successful surface modification of the nanoparticles.
| Parameter | Method | Expected Outcome after this compound Modification | Reference |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. PDI should remain low, indicating a monodisperse sample. | |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential towards a more neutral value is expected due to the shielding effect of the PEG chains. | |
| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy | Appearance of a characteristic azide peak around 2100 cm⁻¹. | |
| Quantification of Surface Azide Groups | Spectroscopic methods (e.g., fluorescence quenching or UV-Vis tracking of alkyne absorbance during click reaction) | Provides the number of reactive azide groups per nanoparticle. | |
| PEG Grafting Density | Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, or fluorescent assays | Quantification of the number of PEG chains per unit surface area of the nanoparticle. |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification and subsequent conjugation.
Cellular Uptake Pathways of PEGylated Nanoparticles
PEGylation can influence the mechanism by which nanoparticles are internalized by cells. The primary endocytic pathways for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The surface properties of the nanoparticle, including the presence and density of PEG, can direct them towards specific pathways.
References
Application Notes and Protocols for Optimal Conjugation with Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the optimal use of Azido-PEG7-NHS ester in bioconjugation reactions. The information presented here is essential for researchers aiming to achieve high-efficiency labeling of proteins, antibodies, and other amine-containing biomolecules for applications in drug development, diagnostics, and proteomics.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide group. The NHS ester facilitates the covalent attachment of the polyethylene glycol (PEG) linker to primary amines (e.g., lysine residues and the N-terminus of proteins) via a stable amide bond. The terminal azide group can then be used for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate other molecules containing a terminal alkyne. This two-step approach allows for the precise and efficient construction of complex bioconjugates.[1][2][3][4]
The efficiency of the initial NHS ester conjugation is critically dependent on several reaction parameters, which must be carefully optimized to maximize the yield of the desired conjugate while minimizing side reactions such as hydrolysis of the NHS ester.[5]
Optimal Reaction Conditions for NHS Ester Conjugation
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, and its reactivity is pH-dependent. A deprotonated primary amine is the reactive species. However, the NHS ester is also susceptible to hydrolysis, which is accelerated at higher pH. Therefore, the optimal reaction conditions are a compromise to maximize amine reactivity while minimizing hydrolysis.
A summary of the key reaction parameters for optimal this compound conjugation is provided in the table below.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity (deprotonation) and NHS ester stability (minimizing hydrolysis). |
| Temperature | Room temperature (20-25°C) or 4°C | Shorter reaction times at room temperature; longer incubation (overnight) at 4°C can be used for sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours at room temperature; Overnight at 4°C | The optimal time can vary depending on the specific reactants and their concentrations. |
| Buffer | Amine-free buffers (e.g., PBS, 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, HEPES, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| Molar Excess of NHS Ester | 5- to 50-fold molar excess over the biomolecule | A higher molar excess may be required for dilute protein solutions. It is recommended to perform trial reactions with varying molar ratios to determine the optimal ratio for the desired degree of labeling. |
| Solvent for NHS Ester | Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) | The this compound should be dissolved in the organic solvent immediately before use and then added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should not exceed 10%. |
Quantitative Data: NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The rate of hydrolysis increases significantly with increasing pH, which can compete with the desired conjugation reaction. The table below illustrates the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the importance of carefully controlling the pH to ensure efficient conjugation.
Experimental Protocols
This protocol describes a general method for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (e.g., desalting column or dialysis cassettes)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
This protocol describes the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Amine-free buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Complex Formation: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a separate reaction tube, combine the azide-functionalized protein with the alkyne-containing molecule (a molar ratio of 1:4 to 1:10 of protein to alkyne is a good starting point).
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Using a labeled protein to study a signaling pathway.
References
Application Notes and Protocols for the Purification of Proteins Labeled with Azido-PEG7-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. PEGylation can improve protein solubility, stability, and pharmacokinetic profiles while reducing immunogenicity.[1][2] Azido-PEG7-NHS ester is a specific PEGylation reagent that introduces a terminal azide group, a versatile chemical handle for subsequent "click chemistry" reactions.[3][4][5] This two-step labeling strategy allows for the precise attachment of various functionalities, such as fluorophores, biotin, or drug molecules.
The initial step involves the reaction of the N-hydroxysuccinimidyl (NHS) ester with primary amines on the protein surface, predominantly the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds. A critical step following this labeling reaction is the efficient removal of unreacted and hydrolyzed this compound, as well as any reaction byproducts. Incomplete purification can lead to inconsistencies in downstream applications and potential immunogenic responses.
These application notes provide detailed protocols for the purification of proteins after labeling with this compound, focusing on three common and effective methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Protein Labeling with this compound: A General Protocol
Prior to purification, the protein must be labeled with the this compound. The efficiency of this reaction is influenced by factors such as pH, protein concentration, and the molar ratio of the labeling reagent to the protein.
Key Parameters for Protein Labeling
| Parameter | Recommended Condition | Rationale |
| Protein Buffer | Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) | Primary amine-containing buffers (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester. |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| This compound Preparation | Freshly prepare a 10 mM stock solution in an anhydrous water-miscible organic solvent (e.g., DMSO or DMF). | The NHS ester moiety is susceptible to hydrolysis; therefore, stock solutions should not be stored. |
| Molar Excess of NHS Ester | 10 to 40-fold molar excess over the protein | A higher molar excess is often required for dilute protein solutions to achieve a desired degree of labeling. For a typical IgG at 1-10 mg/mL, a 20-fold molar excess is a good starting point. |
| Reaction Conditions | 30-60 minutes at room temperature or 2 hours on ice. | Incubation time and temperature can be optimized to control the extent of labeling. |
| Quenching (Optional) | Addition of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM). | Quenching stops the labeling reaction by consuming the excess NHS ester. |
Experimental Workflow for Protein Labeling
References
Application Notes and Protocols for Azido-PEG7-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Azido-PEG7-NHS ester as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. The linker component is a critical determinant of PROTAC efficacy, and polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility.
Introduction to this compound in PROTACs
This compound is a bifunctional molecule featuring an azide group at one end of a seven-unit polyethylene glycol chain and an N-hydroxysuccinimide (NHS) ester at the other. This heterobifunctional nature allows for a modular and efficient approach to PROTAC synthesis.
-
NHS Ester Functionality: The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the E3 ligase ligand or the target protein ligand.[1][2]
-
Azide Functionality: The azide group is a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This allows for the covalent linkage to a molecule containing a corresponding alkyne or strained alkyne group.
The PEG7 linker itself offers several advantages in PROTAC design, including increased hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4] The length of the PEG linker is also a critical parameter that can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
PROTAC-Mediated Protein Degradation: The Ubiquitin-Proteasome System
PROTACs function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
Application Example: Synthesis of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in oncology. Several PROTACs have been developed to induce the degradation of BRD4. The following protocols describe a representative synthesis of a BRD4-targeting PROTAC using this compound, where a BRD4 ligand (e.g., a JQ1 derivative) is functionalized with an alkyne, and an E3 ligase ligand (e.g., pomalidomide) is functionalized with a primary amine.
Quantitative Data for Representative BRD4-Targeting PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Citation |
| MZ1 | BRD4 | VHL | PEG | <100 nM | >90% | HeLa | |
| ARV-771 | BRD4 | VHL | PEG/Alkyl | <5 nM | >95% | LNCaP | |
| dBET1 | BRD4 | Cereblon | PEG | ~30 nM | >90% | MV4-11 | |
| Compound 21 | BRD4 | Cereblon | PEG | 41.8 nM (IC50) | >90% | THP-1 | |
| L134 (22a) | BRD4 | DCAF11 | - | 7.36 nM | >98% | - |
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols outline the key steps.
Protocol 1: Amide Bond Formation with the E3 Ligase Ligand
This protocol describes the reaction between the NHS ester of this compound and an amine-functionalized E3 ligase ligand (e.g., an analogue of pomalidomide).
Materials:
-
Amine-functionalized E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized E3 ligase ligand-linker conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized E3 ligase ligand-linker with an alkyne-functionalized BRD4 ligand.
Materials:
-
Azide-functionalized E3 ligase ligand-linker (from Protocol 1) (1.0 eq)
-
Alkyne-functionalized BRD4 ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent mixture (e.g., DMF/H2O or t-BuOH/H2O)
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand-linker and the alkyne-functionalized BRD4 ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Signaling Pathway Disruption by a BRD4-Targeting PROTAC
BRD4 plays a crucial role in the transcription of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of c-MYC and other downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic strategy, while the PEG linker can impart favorable physicochemical properties to the final PROTAC molecule. The protocols and data presented here provide a foundation for researchers to design and synthesize novel PROTACs for the targeted degradation of proteins of interest. As with any PROTAC development, optimization of the linker length and attachment points is crucial for achieving optimal degradation efficacy.
References
Troubleshooting & Optimization
preventing hydrolysis of Azido-PEG7-NHS ester in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolysis of Azido-PEG7-NHS ester in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker.[1] It contains two reactive groups:
-
An azide group (-N3) which reacts with terminal alkynes, BCN, or DBCO via "click chemistry".[1][2]
-
An N-hydroxysuccinimide (NHS) ester which reacts with primary amines (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][4]
The polyethylene glycol (PEG) spacer (PEG7) increases the hydrophilicity and solubility of the molecule in aqueous solutions.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction with the primary amine on your biomolecule. Once hydrolyzed, the this compound can no longer react with your target molecule, leading to significantly lower conjugation yields.
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
The stability of an NHS ester in an aqueous solution is primarily influenced by:
-
pH: The rate of hydrolysis increases significantly as the pH rises.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines or other nucleophiles in the buffer will compete with the target molecule for reaction with the NHS ester.
Q4: What is the optimal pH for performing a conjugation reaction with this compound?
The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance.
-
Below pH 7.2: The target primary amines are largely protonated (-NH3+), making them poor nucleophiles and hindering the reaction.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, which can significantly reduce the amount of active reagent available for conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound.
Problem: Low or no conjugation yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions. Always prepare the NHS ester solution immediately before use. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. |
| Suboptimal pH of the reaction buffer | The reaction between the NHS ester and a primary amine is highly pH-dependent. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal. |
| Incorrect buffer composition | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers. If your sample is in an incompatible buffer, perform a buffer exchange before starting the conjugation. |
| Poor quality or degraded NHS ester reagent | Improper storage can lead to the degradation of the NHS ester. Store the solid reagent in a cool, dry place, protected from moisture, preferably in a desiccator. |
| Low concentration of reactants | The rate of the desired conjugation reaction is dependent on the concentration of both the NHS ester and the amine-containing molecule. At low protein concentrations, hydrolysis can become a more dominant competing reaction. If possible, increase the concentration of your biomolecule. |
Problem: Reagent precipitation upon addition to the aqueous buffer.
| Potential Cause | Recommended Solution |
| Low aqueous solubility of the NHS ester | While the PEG spacer enhances solubility, high concentrations may still precipitate. First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. |
| Excessive volume of organic solvent | The final concentration of the organic solvent in the reaction mixture should ideally be less than 10% to avoid denaturation of proteins. |
Quantitative Data: Stability of NHS Esters
The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | Room Temperature | ~3.5 hours | |
| 8.5 | Room Temperature | ~3 hours | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | ~2 hours |
Note: The exact half-life can vary depending on the specific NHS ester and buffer conditions. This table provides a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol aims to maximize conjugation efficiency by minimizing hydrolysis.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5).
-
Protein Preparation: If necessary, perform a buffer exchange to transfer your protein into the prepared reaction buffer. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. Mix gently but thoroughly. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Incubation at 4°C can help to further minimize hydrolysis.
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of approximately 50 mM. This will react with and consume any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts from the labeled protein using a desalting column or gel filtration.
Visualizations
References
Optimizing pH for Azido-PEG7-NHS Ester Conjugation to Proteins: A Technical Support Guide
Welcome to the technical support center for optimizing your Azido-PEG7-NHS ester protein conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for reacting NHS esters with primary amines on a protein is between 7.2 and 9.[1] A slightly alkaline condition is necessary to ensure that the primary amine groups, such as the ε-amino group of lysine residues and the N-terminus, are deprotonated and thus nucleophilic enough to react with the NHS ester.[2] However, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[2][3] Therefore, a compromise is essential. For most applications, a pH range of 7.2 to 8.5 is recommended, with a pH of 8.3-8.5 often being an ideal starting point.[1]
Q2: Which buffers are compatible with NHS ester conjugation reactions?
It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester, leading to reduced conjugation efficiency.
Recommended Buffers:
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Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.
Q3: How does temperature affect the conjugation reaction?
The reaction can be performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can be beneficial for sensitive proteins and can also help to slow the rate of NHS ester hydrolysis, potentially increasing the final yield.
Q4: How should I store and handle my this compound?
Azido-PEG7-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation from the air, which can hydrolyze the NHS ester. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and to avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | NHS Ester Hydrolysis: The reagent may have been compromised by moisture. | Ensure proper storage and handling of the NHS ester. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The reaction buffer pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid). | Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range. | |
| Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate. | |
| Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction. | If possible, increase the concentration of your protein. | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein can alter its properties and lead to aggregation. | Optimize the molar ratio of the NHS ester to the protein. Perform small-scale pilot reactions with varying ratios to find the optimal condition. |
| Hydrophobic NHS Ester: The this compound itself can be hydrophobic, and its conjugation can decrease the solubility of the protein. | The PEG spacer in this compound is designed to increase hydrophilicity. However, if aggregation persists, consider further optimization of buffer conditions. | |
| Reagent Won't Dissolve or Precipitates | Poor Solubility: The this compound may have limited solubility in the aqueous reaction buffer. | Dissolve the NHS ester in a minimal amount of high-quality, anhydrous DMSO or DMF before adding it to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%. |
| High Background or Non-Specific Binding in Downstream Applications | Excess Unreacted NHS Ester: If not properly quenched or removed, the excess reagent can react with other molecules. | After the conjugation reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester. |
| Aggregates of Conjugated Protein: Aggregated protein can lead to non-specific binding. | Purify the conjugated protein using size-exclusion chromatography or dialysis to remove aggregates and excess reagents. |
Data Presentation
The efficiency of the NHS ester conjugation is a balance between the reactivity of the primary amines and the stability of the NHS ester. The following table summarizes the effect of pH on the stability of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 0 | 4-5 hours | Slower reaction with amines, but the ester is relatively stable. |
| 8.6 | 4 | 10 minutes | Faster reaction with amines, but also rapid hydrolysis of the ester. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of NHS ester to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.
-
Slowly add the NHS ester solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may vary depending on the protein and the desired degree of labeling.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
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Purification: Remove the excess, unreacted this compound, the NHS byproduct, and the quenching reagent from the labeled protein using a desalting column, gel filtration, or dialysis.
Visualizations
Workflow for Optimizing pH in NHS Ester Conjugation
Caption: Workflow for optimizing pH in NHS ester conjugation.
Competing Reactions in NHS Ester Conjugation
Caption: Competing reactions in NHS ester conjugation.
References
how to avoid aggregation during protein labeling with Azido-PEG7-NHS ester
This guide provides troubleshooting advice and detailed protocols to help researchers avoid protein aggregation during labeling with Azido-PEG7-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a chemical modification reagent. It consists of three parts:
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NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines on proteins, such as the side chain of lysine residues or the N-terminus.[1][2]
-
PEG7: A seven-unit polyethylene glycol spacer. PEG is hydrophilic and flexible, which can help to increase the solubility and stability of the labeled protein.[3]
-
Azido Group: A terminal azide group that serves as a chemical handle for subsequent "click chemistry" reactions, allowing for the attachment of other molecules (e.g., fluorophores, drugs).[4]
This reagent is commonly used to introduce an azide group onto a protein for downstream conjugation applications.
Q2: What are the primary causes of protein aggregation during labeling with an NHS ester?
Protein aggregation during or after labeling can stem from several factors:
-
Over-labeling: Attaching too many Azido-PEG7 groups can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.[5]
-
Suboptimal Buffer Conditions: The reaction buffer's pH and ionic strength are critical. A pH too close to the protein's pI can minimize its solubility and promote aggregation.
-
High Concentrations: High concentrations of the protein or the labeling reagent increase the likelihood of intermolecular interactions that lead to aggregation.
-
"Solvent Shock": NHS esters are often dissolved in organic solvents like DMSO or DMF. Adding this stock solution too quickly to the aqueous protein solution can cause localized denaturation and precipitation.
-
Label Hydrophobicity: While the PEG spacer is hydrophilic, the overall modification can alter the protein's surface properties in a way that exposes hydrophobic patches, leading to aggregation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the labeling procedure.
Problem 1: White precipitate forms immediately after adding the this compound solution.
This is a common sign of acute protein instability, often referred to as "solvent shock."
| Potential Cause | Solution |
| High concentration of organic solvent | The this compound is likely dissolved in a high concentration of an organic solvent like DMSO or DMF. This can cause localized protein denaturation. |
| Action: Add the NHS ester stock solution slowly and dropwise to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent in the reaction mixture is low, ideally below 10%. | |
| Suboptimal buffer conditions | The buffer pH may be too close to your protein's isoelectric point (pI), where its solubility is at a minimum. |
| Action: Ensure your buffer pH is at least 1 unit away from the protein's pI. For NHS ester reactions, a pH range of 7.2-8.5 is generally recommended. |
Problem 2: The protein solution becomes cloudy or aggregates during the incubation period.
This suggests a slower aggregation process driven by the reaction conditions.
| Potential Cause | Solution |
| Over-labeling (High Degree of Labeling) | Using a large molar excess of the NHS ester can lead to the attachment of too many PEG-azide groups, altering the protein's physicochemical properties and causing instability. |
| Action: Reduce the molar excess of the this compound. Perform a titration experiment with varying molar ratios (e.g., 3:1, 5:1, 10:1, 20:1 of label:protein) to find the optimal ratio that achieves sufficient labeling without causing aggregation. | |
| High protein concentration | Increased protein concentration promotes intermolecular interactions that can lead to aggregation. |
| Action: Decrease the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL). If a higher final concentration is needed, you can concentrate the purified, labeled protein afterward. | |
| Reaction Temperature | Room temperature might accelerate the aggregation process for sensitive proteins. |
| Action: Perform the labeling reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time (e.g., overnight) to achieve the desired degree of labeling. |
Problem 3: The purified, labeled protein aggregates during storage.
This indicates that the final buffer conditions are not optimal for the stability of the modified protein.
| Potential Cause | Solution |
| Inappropriate Storage Buffer | The buffer composition (pH, ionic strength) may not be suitable for the labeled protein, whose surface properties have been altered. |
| Action: Exchange the labeled protein into a well-chosen storage buffer immediately after purification. Systematically screen different buffer conditions, including pH and ionic strength (e.g., 150 mM NaCl), to find the most stabilizing formulation. | |
| Lack of Stabilizing Additives | The labeled protein may require additional support to remain soluble. |
| Action: Incorporate stabilizing excipients into the final storage buffer. Common additives include glycerol (5-20%), sucrose, or specific amino acids like L-arginine and L-glutamic acid (e.g., 50 mM each). |
Key Reaction Parameters and Data
Optimizing the labeling reaction is a balance between modifying the protein and maintaining its stability. The pH is the most critical factor, as it affects both the amine reactivity and the stability of the NHS ester.
Table 1: Effect of pH on NHS Ester Reaction
| pH | Amine Reactivity | NHS Ester Hydrolysis | Overall Efficiency |
| < 7.0 | Low (amines are protonated) | Slow | Poor |
| 7.2 - 8.0 | Good | Moderate | Good compromise for many proteins |
| 8.0 - 8.5 | High (optimal) | Increasingly rapid | Optimal, but requires shorter reaction times |
| > 8.5 | High | Very rapid | Reduced due to rapid label degradation |
Data compiled from multiple sources.
Table 2: Half-life of NHS Esters in Aqueous Solution
The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is a competing reaction that renders the label inactive.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | 4°C | ~ 40-60 minutes |
| 8.6 | 4°C | ~ 10 minutes |
Data from Thermo Fisher Scientific.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the key steps in a typical protein labeling experiment, from preparation to analysis.
References
common side reactions with Azido-PEG7-NHS ester and how to avoid them
Welcome to the technical support center for Azido-PEG7-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing clear troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional crosslinker containing an azide group and an N-hydroxysuccinimide (NHS) ester, connected by a 7-unit polyethylene glycol (PEG) spacer.[1] The NHS ester reacts with primary amines (-NH2) on biomolecules like proteins and antibodies to form stable amide bonds.[2][3][4] The azide group can then be used for subsequent "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups.[1] This two-step approach is widely used in bioconjugation, drug delivery, and surface modification. The PEG spacer enhances the water solubility of the molecule.
Q2: What is the primary side reaction when using this compound?
A2: The most significant side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water, rendering it inactive and unable to conjugate with the target primary amine. This competing reaction can significantly lower the yield of your desired conjugate.
Q3: What factors influence the rate of NHS ester hydrolysis?
A3: The rate of hydrolysis is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired amine reaction and the undesired hydrolysis.
-
Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue often linked to the hydrolysis of the NHS ester or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the this compound is stored in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution immediately before use and do not store it in an aqueous solution. |
| Suboptimal pH | The optimal pH for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. Below pH 7.2, the target primary amines are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. |
| Incompatible Buffer | Use buffers that do not contain primary amines, such as phosphate, bicarbonate, HEPES, or borate buffers. If your protein is in a buffer containing Tris or glycine, perform a buffer exchange before starting the conjugation. |
| Insufficient Molar Excess of Reagent | For reactions with dilute protein solutions, a greater molar excess of the NHS ester is required to achieve the desired level of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein. |
Issue 2: Reagent Precipitation upon Addition to Buffer
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | While the PEG spacer enhances solubility, the this compound itself is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. |
| Excessive Organic Solvent | The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%. Higher concentrations may cause precipitation of the protein. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of NHS esters at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Calculate Reagent Amount: Determine the desired molar excess of the this compound. A 20-fold molar excess is a common starting point for labeling antibodies.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM and incubated for 15 minutes.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 4. precisepeg.com [precisepeg.com]
improving the solubility of Azido-PEG7-NHS ester conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG7-NHS ester conjugates. Our goal is to help you overcome common challenges and improve the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A: this compound is not readily soluble in aqueous buffers.[1][2] It should first be dissolved in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4][5] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. This stock solution can then be added to your aqueous reaction buffer, ensuring the final concentration of the organic solvent remains low (typically below 10%) to avoid denaturation of proteins.
Q2: Why is my conjugation efficiency low?
A: Low conjugation efficiency is often due to the hydrolysis of the NHS ester. The NHS ester group is highly susceptible to hydrolysis in aqueous environments, especially at higher pH values. To maximize efficiency, ensure your reagents are handled properly, use fresh solutions, and maintain an optimal pH range for the reaction (7.2-8.5). Additionally, avoid buffers containing primary amines, such as Tris or glycine, as they compete with your target molecule for reaction with the NHS ester.
Q3: What are the optimal storage conditions for this compound?
A: To maintain its reactivity, this compound should be stored at -20°C in a desiccated environment to protect it from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.
Q4: What is the role of the PEG7 spacer?
A: The polyethylene glycol (PEG) spacer, in this case with seven repeating units, serves to increase the aqueous solubility of the final conjugated molecule. This is particularly beneficial when working with hydrophobic molecules or when trying to prevent aggregation of the final conjugate. The PEG spacer can also improve the pharmacokinetic profile of therapeutic molecules by increasing their half-life in circulation.
Q5: Which buffers are compatible with NHS ester reactions?
A: Compatible buffers for NHS ester reactions are those that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers, with a pH maintained between 7.2 and 8.5. Buffers to strictly avoid include Tris-buffered saline (TBS) and any buffer containing glycine, as these will compete with the desired reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation | Hydrolyzed NHS ester: The reagent was exposed to moisture or stored improperly. | Store the reagent in a desiccator at -20°C. Always allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base. |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or borate at a pH between 7.2-8.5. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before the reaction. | |
| Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5). | A pH below 7.2 results in protonated, unreactive amines on the target molecule. A pH above 8.5 significantly accelerates the hydrolysis of the NHS ester. Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. | |
| Precipitation of the conjugate | Hydrophobicity: The molecule being conjugated is highly hydrophobic, leading to poor solubility of the final product. | Consider using a PEGylated NHS ester with a longer PEG chain to enhance the hydrophilicity and solubility of the conjugate. |
| Protein aggregation: The conjugation process may have led to protein aggregation. | Optimize the molar excess of the NHS ester reagent to avoid over-labeling. Ensure gentle mixing during the reaction and consider including stabilizing additives if compatible with the reaction. | |
| Inconsistent results | Inaccurate reagent concentration: Difficulty in accurately weighing the viscous or oily PEG reagent. | To facilitate handling, prepare a stock solution of the reagent in a dry organic solvent like DMF or DMSO. This allows for more accurate dispensing of the reagent. |
| Variable reaction times: Inconsistent incubation times can lead to variability in conjugation efficiency. | Standardize the incubation time and temperature for your reactions. Typical incubations are 30-60 minutes at room temperature or 2 hours on ice. |
Data Summary
Solubility of this compound
| Solvent | Solubility | Notes |
| Water / Aqueous Buffers | Insoluble / Very Poor | The PEG spacer increases the solubility of the final conjugate, not the initial reagent. |
| Dimethyl sulfoxide (DMSO) | Soluble | Anhydrous, amine-free DMSO is recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | High-quality, anhydrous DMF should be used. |
| Dichloromethane (DCM) | Soluble | Suitable for reactions with small molecules in organic media. |
NHS Ester Hydrolysis Half-Life in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
1. Materials Required:
-
Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion chromatography column)
2. Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. For example, dissolve ~5.2 mg in 1 mL of solvent.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and the NHS byproduct by running the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.
-
-
Store the Conjugate:
-
Store the purified protein conjugate under conditions optimal for the original protein.
-
Visualizations
Caption: General experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for low conjugation yield with NHS esters.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PC Azido-PEG7-NHS carbonate ester | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
effect of molar excess of Azido-PEG7-NHS ester on labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG7-NHS ester for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for labeling my protein?
A common starting point is a 5- to 20-fold molar excess of the this compound to your protein.[1][2] However, the optimal ratio is empirical and depends on several factors, including the concentration of your protein and the number of available primary amines (lysine residues and the N-terminus). For dilute protein solutions, a higher molar excess may be required to achieve the desired degree of labeling.[2][3][4] It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific application.
Q2: How does protein concentration affect labeling efficiency?
Labeling reactions with dilute protein solutions require a greater molar excess of the NHS-ester reagent to achieve the same level of incorporation as reactions with more concentrated protein solutions. For optimal results, a protein concentration of 1-10 mg/mL is recommended.
Q3: What is the recommended buffer and pH for the labeling reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. The optimal pH for the reaction is typically between 7.2 and 8.5. A slightly alkaline pH deprotonates the primary amines, making them more nucleophilic and reactive. However, at a higher pH, the hydrolysis of the NHS ester becomes a more significant competing reaction.
Q4: How can I remove unreacted this compound after the labeling reaction?
Excess, unreacted this compound can be removed using methods that separate molecules based on size. Common and effective techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and efficient method for separating the larger labeled protein from the smaller, unreacted PEG reagent.
-
Dialysis: This method is also effective for removing small molecules but is generally a slower process than SEC.
-
Ultrafiltration: This technique can be used to concentrate the labeled protein while simultaneously removing smaller, unreacted molecules.
Q5: How can I determine the degree of labeling (DOL)?
The degree of labeling, which is the average number of PEG molecules conjugated to each protein molecule, can be determined using several analytical techniques:
-
Mass Spectrometry (MS): This method provides a direct measurement of the mass increase of the protein after PEGylation, allowing for an accurate calculation of the DOL.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate and quantify the different PEGylated species.
-
UV-Vis Spectroscopy: If the PEG reagent contains a chromophore or if the protein's extinction coefficient is known, UV-Vis spectroscopy can be used to estimate the DOL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio. |
| Low protein concentration. | Increase the protein concentration to 1-10 mg/mL. | |
| Suboptimal pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, HEPES, or bicarbonate. | |
| Hydrolysis of the this compound. | Prepare the NHS ester solution immediately before use and use anhydrous DMSO or DMF. Avoid prolonged incubation times at high pH. | |
| Protein Precipitation after Labeling | Over-labeling of the protein. | Reduce the molar excess of the this compound. Over-modification can alter the protein's net charge and solubility. |
| Presence of aggregates. | Centrifuge the protein solution before labeling to remove any pre-existing aggregates. Purify the final conjugate using size exclusion chromatography. | |
| Inconsistent Labeling Results | Variability in reaction conditions. | Standardize all reaction parameters, including buffer preparation, reagent concentrations, incubation times, and temperature. |
| Inaccurate protein concentration measurement. | Accurately determine the protein concentration before initiating the labeling reaction. | |
| Degradation of the this compound. | Store the NHS ester properly at -20°C with a desiccant and use a fresh vial if you suspect degradation. | |
| High Background in Downstream Applications | Excess, unreacted this compound. | Ensure complete removal of the unreacted reagent using size exclusion chromatography or dialysis. |
| Non-specific binding of the PEGylated protein. | The PEG linker itself can help reduce non-specific binding by creating a hydrophilic shield. If issues persist, consider optimizing blocking and washing steps in your assay. |
Quantitative Data
The following table provides an estimated degree of labeling (DOL) for a typical IgG antibody (150 kDa) at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5, based on the molar excess of this compound. Please note that these are starting points, and the optimal conditions should be determined empirically for your specific protein.
| Molar Excess of this compound | Estimated Degree of Labeling (PEG molecules per IgG) |
| 5-fold | 1 - 3 |
| 10-fold | 2 - 5 |
| 20-fold | 4 - 6 |
| 40-fold | 6 - 10 |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Calculate the Volume of NHS Ester to Add: Determine the desired molar excess of the this compound. Calculate the required volume of the 10 mM stock solution to add to your protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if the molecule is light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis.
-
Characterization and Storage: Determine the concentration of the labeled protein and the degree of labeling. Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting guide for low labeling efficiency.
References
storage and handling of Azido-PEG7-NHS ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Azido-PEG7-NHS ester to ensure optimal reactivity and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its reactivity?
A1: this compound is highly sensitive to moisture.[1][2][3] To maintain its reactivity, it should be stored at -20°C in a tightly sealed vial, preferably with a desiccant to create a moisture-free environment.[1][2]
Q2: Why is it important to equilibrate the vial to room temperature before opening?
A2: It is crucial to allow the vial of this compound to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial, which would lead to the hydrolysis of the NHS ester and a loss of reactivity.
Q3: Can I prepare a stock solution of this compound for later use?
A3: No, it is strongly advised not to prepare stock solutions of this compound for storage. The N-hydroxysuccinimide (NHS) ester moiety is readily hydrolyzed in the presence of moisture, rendering it non-reactive. You should only weigh out and dissolve the amount of reagent needed immediately before use. Any unused reconstituted reagent should be discarded.
Q4: What solvents should I use to dissolve this compound?
A4: this compound is soluble in anhydrous (dry) water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is critical to use anhydrous solvents to minimize hydrolysis of the NHS ester before it is added to the reaction mixture.
Q5: What buffers are compatible with this compound conjugation reactions?
A5: You should use amine-free buffers for the conjugation reaction, as primary amines will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, must be avoided.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the vial was equilibrated to room temperature before opening to prevent moisture condensation. Use anhydrous DMSO or DMF to dissolve the reagent immediately before use. Do not use pre-made stock solutions. |
| Suboptimal reaction pH | The reaction between the NHS ester and a primary amine is most efficient at a pH of 7.2-8.5. A pH that is too low will result in the protonation of the primary amines, making them less reactive. A pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your protein sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange via dialysis or desalting column. |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered. Consider using a linker with a longer PEG spacer arm. In some cases, partial denaturation of the protein (if it doesn't affect its function) can expose more reactive sites. |
| Insufficient molar excess of the reagent | For dilute protein solutions, a greater molar excess of the this compound is required to achieve the desired level of labeling. A 20- to 50-fold molar excess is a common starting point for samples with a concentration of less than 5 mg/mL. |
Problem 2: Unexpected Side Reactions
| Possible Cause | Recommended Solution |
| Reaction with other nucleophilic groups | Besides primary amines, NHS esters can react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although this is less efficient. To favor the reaction with primary amines, maintain the pH between 7.2 and 8.5. |
| Reaction with buffer components | As mentioned, avoid buffers containing primary amines like Tris and glycine. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The primary competing reaction is the hydrolysis of the ester, which renders the reagent inactive.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data is representative of NHS esters in general and illustrates the critical importance of pH control in conjugation reactions.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Buffer Exchange (if necessary): If your protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.
-
Prepare Protein Solution: Dissolve your protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM solution of the reagent by dissolving it in anhydrous DMSO or DMF. For example, dissolve ~5.2 mg of this compound (MW: 520.54 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the 10 mM this compound solution to your protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove the unreacted this compound and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).
-
Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.
Visualizations
References
removing unreacted Azido-PEG7-NHS ester from a protein sample
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG7-NHS ester from protein samples following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound from my protein sample?
A1: The most common and effective methods for removing small molecules like unreacted this compound from larger protein samples are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC) (also known as gel filtration or desalting), and Tangential Flow Filtration (TFF).[][2][3][4][5]
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on factors such as your sample volume, protein concentration, the molecular weight of your protein, and the required purity.
-
Dialysis is suitable for larger sample volumes and is a relatively gentle method, but it can be time-consuming.
-
Size Exclusion Chromatography (SEC) , particularly using spin desalting columns, is rapid and effective for smaller sample volumes.
-
Tangential Flow Filtration (TFF) is highly efficient for both large and small volumes, allowing for concentration and buffer exchange simultaneously. It is also a gentle method that can minimize sample loss.
Q3: My unreacted PEG-NHS ester is difficult to remove. What could be the issue?
A3: Incomplete removal of unreacted PEG-NHS ester can be due to several factors. The chosen purification method may not be optimal for the size difference between your protein and the PEG reagent. For instance, the molecular weight cutoff (MWCO) of the dialysis membrane or the pore size of the SEC resin might be too large. Additionally, ensure that the reaction has been effectively quenched, if applicable, to prevent further reactions during the purification process.
Q4: Can I use other chromatography techniques to purify my PEGylated protein?
A4: Yes, other chromatography techniques can be used, often as complementary steps.
-
Ion Exchange Chromatography (IEX) separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be effective in separating PEGylated proteins from unreacted native proteins.
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity. While not as commonly used as IEX or SEC for this specific purpose, it can be a useful supplementary purification tool.
Q5: How can I confirm that the unreacted this compound has been successfully removed?
A5: You can use analytical techniques to assess the purity of your sample. Size exclusion high-performance liquid chromatography (SE-HPLC) with a refractive index (RI) detector is a common method to detect and quantify free polyethylene glycol (PEG) in a sample of PEGylated protein.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of PEGylated protein after purification. | Protein loss during purification. | For TFF, ensure the membrane MWCO is significantly smaller than your protein's molecular weight. For SEC, ensure the column is properly packed and equilibrated to prevent sample dilution and loss. For dialysis, minimize the number of buffer changes and handle the dialysis cassette or tubing carefully to avoid leaks. |
| Protein aggregation observed after purification. | Harsh purification conditions or buffer incompatibility. | Ensure the purification buffer has an appropriate pH and ionic strength to maintain protein stability. TFF is generally a gentle method that can help minimize aggregation. If using chromatography, screen different resins and mobile phases to find conditions that do not promote aggregation. |
| Residual unreacted PEG reagent detected in the final sample. | Inefficient removal method or incorrect parameters. | For dialysis, increase the dialysis time and the volume of the dialysis buffer. For SEC, use a column with a smaller pore size or a longer column length for better resolution. For TFF, perform additional diafiltration volumes to wash out the small molecules more thoroughly. |
| Hydrolysis of the NHS ester before conjugation. | Presence of moisture in the reaction. | This compound is moisture-sensitive. Ensure that the reagent is equilibrated to room temperature before opening to prevent condensation. Use anhydrous DMSO or DMF to dissolve the reagent immediately before use. |
| Reaction with primary amine-containing buffers. | Competition for the NHS ester. | Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction. If your protein is in such a buffer, perform a buffer exchange into an amine-free buffer like PBS before adding the NHS ester. |
Comparison of Purification Methods
| Method | Principle | Typical Sample Volume | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | 10 µL - 30 mL+ | 4 hours - overnight | Gentle, simple setup, suitable for large volumes. | Slow, may require large volumes of buffer. |
| Size Exclusion Chromatography (SEC) / Desalting | Separation based on the hydrodynamic radius of molecules as they pass through a porous resin. | 10 µL - 2 mL (for desalting columns) | Minutes (for desalting columns) | Fast, high recovery for small volumes. | Can lead to sample dilution, limited capacity for large volumes. |
| Tangential Flow Filtration (TFF) | Separation of molecules based on size using a membrane, where the feed flows tangentially across the membrane surface. | Wide range (mL to L) | 30 minutes - several hours | Fast, scalable, allows for simultaneous concentration and buffer exchange, gentle on proteins. | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
Materials:
-
PEGylated protein reaction mixture
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut the required length and prepare it according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA). For dialysis cassettes, briefly rinse with distilled water.
-
Load the Sample: Carefully load your PEGylated protein reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Secure the Membrane: Securely clamp or seal the dialysis tubing/cassette.
-
Begin Dialysis: Place the loaded dialysis device into a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the dialysis buffer.
-
Continue Dialysis: Repeat the buffer exchange at least two more times. For complete removal, dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Protocol 2: Removal of Unreacted this compound using a Desalting Column (SEC)
Materials:
-
PEGylated protein reaction mixture
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate MWCO.
-
Collection tubes
-
Centrifuge (for spin columns)
-
Equilibration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Preparation: Remove the storage solution from the desalting column. For spin columns, this is typically done by centrifugation.
-
Equilibration: Equilibrate the column with your desired buffer (e.g., PBS) by passing the buffer through the column. Repeat this step 2-3 times as recommended by the manufacturer.
-
Sample Application: Carefully apply the PEGylated protein reaction mixture to the center of the column bed.
-
Elution:
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The purified protein will be in the eluate.
-
For gravity-flow columns: Allow the sample to enter the column bed and then add elution buffer. Collect the fractions containing the purified protein.
-
-
Protein Quantification: Determine the concentration of your purified protein sample.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Materials:
-
PEGylated protein reaction mixture
-
TFF system with a membrane cassette of appropriate MWCO (significantly lower than the protein's molecular weight).
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Pressure-rated tubing and reservoir
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system with the diafiltration buffer.
-
Sample Loading: Load the PEGylated protein reaction mixture into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by allowing permeate to flow out while recirculating the retentate.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant volume while washing away the unreacted PEG reagent.
-
Buffer Exchange: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure complete removal of the unreacted small molecules.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified, concentrated PEGylated protein from the system.
Visualizations
Caption: Workflow for PEGylation and subsequent purification.
Caption: Troubleshooting logic for low protein yield.
References
Technical Support Center: Purifying Azido-PEG7-NHS Ester Labeled Biomolecules
Welcome to the technical support center for the purification of biomolecules labeled with Azido-PEG7-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying biomolecules labeled with this compound?
The primary challenges stem from the inherent properties of the PEG linker and the reactivity of the NHS ester. These include:
-
Heterogeneity of the Labeled Product: The reaction of this compound with proteins, which typically have multiple lysine residues and an N-terminus, results in a mixture of molecules with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species) as well as positional isomers.[][2] This heterogeneity complicates the separation of a pure, homogenously labeled product.
-
Removal of Excess Reagent and Byproducts: Unreacted this compound and its hydrolysis byproduct must be efficiently removed from the final product to avoid interference in downstream applications.[][3][4]
-
Similar Physicochemical Properties: The labeled biomolecule, unreacted biomolecule, and variously PEGylated species can have very similar properties, making their separation by traditional chromatographic methods challenging. The PEG chain can shield the protein's surface charges, reducing the effectiveness of ion-exchange chromatography.
-
NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired labeling reaction and reduces efficiency.
-
Potential for Protein Aggregation: The addition of hydrophobic NHS esters or a high degree of labeling can sometimes lead to the aggregation of the target biomolecule.
Q2: Which purification techniques are most effective for this compound labeled biomolecules?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): SEC is highly effective for removing unreacted, low-molecular-weight this compound and its hydrolysis byproducts from the much larger labeled biomolecule. It can also separate un-PEGylated protein from PEGylated protein.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation shields the surface charges of a protein, IEX can be used to separate species with different degrees of PEGylation. Cation exchange chromatography is a frequently used method.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While PEG is hydrophilic, it can still influence the overall hydrophobicity of the biomolecule. HIC can be a useful secondary purification step, often used for polishing after an initial IEX separation.
-
Dialysis and Ultrafiltration/Diafiltration: These membrane-based techniques are effective for removing small molecules like unreacted reagents and byproducts. However, they may not be sufficient to achieve high purity on their own and are often used as a buffer exchange or initial cleanup step.
Q3: How does the choice of buffer affect the labeling reaction and subsequent purification?
The buffer composition is critical for a successful labeling and purification process.
-
Reaction Buffer: The labeling reaction should be performed in an amine-free buffer at a pH between 7.2 and 8.5 to ensure the primary amines on the biomolecule are deprotonated and nucleophilic. Commonly used buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.
-
Purification Buffers: The choice of buffer for purification will depend on the chosen chromatographic technique (e.g., specific pH and salt concentrations for IEX and HIC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of this compound: The reagent is moisture-sensitive and has a short half-life in aqueous solutions, especially at higher pH. | - Store the reagent under desiccated conditions at -20°C. - Allow the reagent to equilibrate to room temperature before opening to prevent condensation. - Prepare a fresh solution of the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use. - Minimize the reaction time at room temperature or perform the reaction on ice. |
| Suboptimal pH: If the pH is too low, the primary amines on the biomolecule will be protonated and unreactive. If the pH is too high, the rate of hydrolysis increases significantly. | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Presence of competing primary amines: Buffers like Tris or glycine will react with the NHS ester. | - Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, borate) before starting the labeling reaction. | |
| Heterogeneous Product (Multiple PEG chains) | High molar excess of this compound: Using a large excess of the labeling reagent increases the likelihood of multiple PEG chains attaching to the biomolecule. | - Optimize the molar ratio of the this compound to the biomolecule by performing small-scale pilot reactions with varying ratios. A common starting point is a 5-20 fold molar excess. |
| Presence of Unreacted Biomolecule | Insufficient molar excess of this compound: Too little reagent will result in incomplete labeling. | - Increase the molar excess of the labeling reagent in the reaction. |
| Steric hindrance: Some primary amines on the biomolecule may be less accessible to the labeling reagent. | - Consider using a linker with a longer spacer arm, though Azido-PEG7 already has a significant spacer. | |
| Difficulty in Separating Labeled from Unlabeled Biomolecule | Similar physicochemical properties: The addition of a single, relatively small PEG chain may not sufficiently alter the properties of the biomolecule for easy separation. | - Employ high-resolution chromatography techniques. A combination of IEX and HIC is often effective. - Optimize the gradient for elution in IEX or HIC to improve resolution. |
| Product Aggregation or Precipitation | High degree of labeling: Over-labeling can alter the protein's conformation and lead to aggregation. | - Reduce the molar excess of the this compound used in the reaction. |
| Hydrophobicity of the NHS ester: Although the PEG chain increases hydrophilicity, the overall conjugate's properties might change. | - Consider including additives in the purification buffers to prevent aggregation, such as non-ionic detergents or arginine. | |
| Loss of Biological Activity | Labeling of critical residues: The NHS ester may react with a lysine residue in the active site or a region important for the biomolecule's function. | - Reduce the degree of labeling by lowering the molar excess of the NHS ester. - If site-specific labeling is critical, alternative chemistries may need to be explored. |
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Ambient | Minutes |
This data highlights the critical importance of pH control during the labeling reaction to minimize hydrolysis of the this compound.
Key Experimental Protocols
Protocol 1: General Procedure for Labeling a Biomolecule with this compound
-
Buffer Exchange: Ensure the biomolecule (e.g., protein) is in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Calculate Molar Excess: Determine the desired molar excess of the this compound over the biomolecule. A 20-fold molar excess is a common starting point for antibodies to achieve 4-6 labels per molecule. This should be optimized for each specific biomolecule.
-
Labeling Reaction: Add the calculated volume of the dissolved this compound to the biomolecule solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, a primary amine-containing buffer like Tris can be added to a final concentration of 20-50 mM.
Protocol 2: Purification of the Labeled Biomolecule using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer, such as PBS, pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer. The labeled biomolecule will elute in the void volume, while the smaller, unreacted this compound and its byproducts will be retained and elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze them using UV-Vis spectroscopy (at 280 nm for protein and a wavelength specific to any other chromophore) and/or SDS-PAGE to identify the fractions containing the purified, labeled biomolecule.
Visualizations
Caption: General experimental workflow for labeling and purifying biomolecules.
Caption: Troubleshooting decision tree for low labeling yield.
Caption: Competing reaction pathways for this compound.
References
Validation & Comparative
A Researcher's Guide to Determining Degree of Labeling with Azido-PEG7-NHS Ester
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) is a critical step in the bioconjugation process. The DOL, which defines the average number of labels attached to a protein, directly impacts the functionality, efficacy, and safety of the final conjugate. This guide provides a comprehensive comparison of common methods for determining the DOL of proteins labeled with Azido-PEG7-NHS ester, a popular amine-reactive linker used to introduce azide functionalities for subsequent "click" chemistry applications.
This guide will delve into the principles, protocols, and comparative performance of various techniques, offering the necessary data to select the most appropriate method for your specific research needs.
Comparing the Tools of the Trade: Methods for DOL Determination
Several analytical techniques are available for determining the DOL, each with its own set of advantages and limitations. The primary methods include spectrophotometric assays and mass spectrometry.
| Method | Principle | Pros | Cons | Typical Application |
|---|
| TNBSA Assay | Colorimetric assay that quantifies the number of unreacted primary amines on a protein before and after labeling. The difference is used to calculate the DOL. | - Simple and inexpensive
- High throughput | - Indirect measurement
- Can be affected by interfering substances
- Lower accuracy compared to mass spectrometry | Rapid estimation of DOL for routine analysis. | | HABA Assay | A colorimetric displacement assay used specifically for biotinylated proteins. Not directly applicable to azido-PEG7-labeled proteins but serves as a comparative example of a spectrophotometric assay. | - Well-established for biotin | - Prone to underestimation due to steric hindrance
- Indirect measurement | Determination of biotinylation degree. | | UV-Vis Spectroscopy | Direct measurement of the absorbance of a chromophore-containing label attached to the protein. The DOL is calculated using the Beer-Lambert law. | - Simple and rapid
- Non-destructive | - Only applicable if the label has a distinct chromophore
- Requires accurate protein concentration and extinction coefficients | DOL determination for fluorescently labeled proteins. | | Mass Spectrometry (MS) | Directly measures the mass of the intact labeled protein or its digested peptides. The mass shift corresponds to the number of attached labels. | - High accuracy and precision
- Provides information on the distribution of labeled species
- Can identify labeling sites | - Requires specialized equipment and expertise
- Can be lower throughput | Gold standard for accurate DOL determination and detailed characterization of conjugates. |
In-Depth Look: Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable DOL measurements. Below are step-by-step methodologies for the key experiments discussed.
Protocol 1: Degree of Labeling Determination using the TNBSA Assay
This protocol allows for the indirect determination of the DOL by quantifying the reduction in primary amines after conjugation with this compound.
Materials:
-
Labeled and unlabeled protein samples
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
10% (w/v) Sodium dodecyl sulfate (SDS) solution
-
1 N Hydrochloric acid (HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a standard curve using a known concentration of the unlabeled protein or a primary amine standard (e.g., glycine).
-
Sample Preparation: Dilute the unlabeled and Azido-PEG7-labeled protein samples to a concentration of 1 mg/mL in 0.1 M sodium bicarbonate buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of each standard and sample in triplicate.
-
TNBSA Reaction: Add 25 µL of the TNBSA solution to each well. Mix gently and incubate at 37°C for 2 hours.
-
Stop Reaction: Add 25 µL of 10% SDS and 12.5 µL of 1 N HCl to each well to stop the reaction.
-
Measurement: Measure the absorbance at 335 nm using a microplate reader.
-
Calculation:
-
Calculate the concentration of primary amines in the unlabeled and labeled protein samples using the standard curve.
-
Determine the moles of primary amines per mole of protein for both samples.
-
The DOL is calculated as the difference in the moles of primary amines per mole of protein between the unlabeled and labeled samples.
-
Protocol 2: Degree of Labeling Determination using Mass Spectrometry
This protocol provides a direct and highly accurate measurement of the DOL by analyzing the mass of the intact protein.
Materials:
-
Labeled protein sample
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen mass spectrometry technique
Procedure:
-
Sample Preparation: Desalt the labeled protein sample to remove any interfering salts and buffer components.
-
Mass Spectrometry Analysis:
-
Prepare the sample according to the instrument's requirements. For ESI-MS, the protein is typically infused in a denaturing solvent. For MALDI-MS, the protein is co-crystallized with a suitable matrix.
-
Acquire the mass spectrum of the intact labeled protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the mass of the protein.
-
The mass of the unlabeled protein should be known or determined separately.
-
The mass of a single this compound label is also known.
-
The average DOL is calculated using the following formula: DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of a single this compound label
-
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG7-NHS Ester Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, including increased solubility, stability, and circulation half-life. The choice of the PEGylation reagent is critical, as it directly impacts the homogeneity of the final product and the complexity of its analytical characterization. This guide provides a comparative analysis of Azido-PEG7-NHS ester as a peptide modification reagent, with a focus on its performance in mass spectrometry (MS) analysis.
Performance Comparison: this compound vs. Alternative PEGylation Reagents
The selection of a PEGylation reagent significantly influences the downstream analysis of the conjugated peptide. This compound is a monodisperse PEG linker, meaning it has a discrete molecular weight, which offers substantial advantages in mass spectrometry compared to traditional polydisperse PEG reagents.[1][2][3] Polydisperse PEGs consist of a mixture of molecules with a range of molecular weights, leading to a complex mixture of conjugated peptides that complicates MS analysis.[4][5]
The use of a short, monodisperse PEG linker like this compound results in a homogenous product, simplifying the interpretation of mass spectra and facilitating accurate molecular weight determination. In contrast, polydisperse PEGylated peptides produce broad peaks in the mass spectrum, making it challenging to determine the exact mass and degree of PEGylation.
| Feature | This compound (Monodisperse) | Polydisperse PEG-NHS Ester | Non-PEG Linker (e.g., simple alkyl chain) |
| Mass Spectrum | Single, sharp peak for the conjugated peptide. | Broad, bell-shaped curve representing a distribution of masses. | Single, sharp peak for the conjugated peptide. |
| Homogeneity | High, leading to a well-defined final product. | Low, resulting in a heterogeneous mixture of conjugates. | High, leading to a well-defined final product. |
| Data Interpretation | Simplified, allowing for straightforward determination of molecular weight and confirmation of conjugation. | Complex, requiring deconvolution algorithms to estimate the average mass and degree of PEGylation. | Simplified, allowing for straightforward determination of molecular weight. |
| Solubility Enhancement | Moderate improvement in aqueous solubility. | Significant improvement in aqueous solubility, especially with longer PEG chains. | Minimal to no improvement in aqueous solubility. |
| Steric Hindrance | Minimal, due to the short PEG chain. | Can be significant, potentially impacting peptide activity. | Minimal. |
| "Click" Chemistry Handle | Yes, the azide group allows for subsequent bio-orthogonal conjugation. | No, unless specifically functionalized. | No, unless specifically functionalized. |
Experimental Protocols
Protocol 1: Peptide Conjugation with this compound
This protocol outlines the general procedure for conjugating a peptide containing a primary amine (e.g., lysine residue or N-terminus) with this compound.
Materials:
-
Peptide of interest with at least one primary amine.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or sodium bicarbonate buffer (100 mM, pH 8.3).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or reverse-phase HPLC for purification.
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Add the this compound solution to the peptide solution in a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated peptide from excess reagent and byproducts using a desalting column or by reverse-phase HPLC.
-
Lyophilize the purified peptide for storage.
Protocol 2: Mass Spectrometry Analysis of this compound Conjugated Peptide
This protocol provides a general workflow for the analysis of the conjugated peptide by LC-MS/MS.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
LC Conditions:
-
Column: C18 reverse-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS/MS Scan Range: m/z 100-2000.
Data Analysis:
-
Intact Mass Analysis: Determine the monoisotopic mass of the conjugated peptide from the MS1 spectrum. The expected mass will be the mass of the unconjugated peptide plus the mass of the Azido-PEG7- moiety (the mass of this compound minus the mass of the NHS leaving group).
-
MS/MS Fragmentation Analysis: Analyze the MS/MS spectra to confirm the peptide sequence and identify the site of PEGylation. The fragmentation pattern will consist of b- and y-type ions. The fragment ions containing the PEGylated amino acid will show a mass shift corresponding to the mass of the Azido-PEG7- moiety plus the mass of the amino acid residue.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Head-to-Head Comparison of Azido-PEG7-NHS Ester and SMCC for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of an antibody-drug conjugate (ADC). This guide provides an in-depth, objective comparison of two prominent crosslinkers: Azido-PEG7-NHS ester, a modern polyethylene glycol (PEG)-based linker utilizing click chemistry, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional non-cleavable linker. This comparison is supported by a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows and pathways.
Executive Summary
This compound and SMCC represent two distinct strategies for ADC development. This compound offers the advantages of increased hydrophilicity, which can improve the solubility and stability of ADCs, particularly those with hydrophobic payloads. The use of bioorthogonal click chemistry allows for a more controlled and potentially site-specific conjugation. In contrast, SMCC is a well-established, non-cleavable linker known for its high stability in circulation, which minimizes premature drug release and associated off-target toxicity. The choice between these linkers will depend on the specific characteristics of the antibody, the payload, and the desired therapeutic window of the ADC.
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a seven-unit polyethylene glycol (PEG) spacer.[1][2]
-
NHS Ester: This group reacts with primary amines, such as the side chains of lysine residues on an antibody, to form stable amide bonds.[3][4] This reaction is typically carried out at a pH of 7-9.[4]
-
PEG Spacer: The hydrophilic PEG chain enhances the water solubility of the ADC, which can reduce aggregation, especially when conjugating hydrophobic drugs. This can also prolong the circulation half-life of the ADC.
-
Azide Group: This moiety is used in "click chemistry," a type of bioorthogonal reaction. It reacts specifically with an alkyne-modified drug, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker with an NHS ester and a maleimide group.
-
NHS Ester: Similar to the this compound, this group reacts with primary amines on the antibody.
-
Maleimide Group: This group reacts with sulfhydryl (thiol) groups to form a stable thioether bond. This is often used to conjugate drugs that have been modified to contain a thiol group. The reaction is most efficient at a pH of 6.5-7.5.
-
Non-cleavable Nature: The thioether bond formed by the maleimide group is stable and not readily cleaved in the bloodstream. Drug release from an SMCC-linked ADC relies on the complete lysosomal degradation of the antibody after internalization by the target cell.
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies between this compound and SMCC are not extensively available in peer-reviewed literature. The following tables summarize typical performance characteristics gleaned from studies on PEGylated and non-PEGylated non-cleavable linkers.
| Feature | This compound (PEGylated, Click Chemistry) | SMCC (Non-PEGylated, Non-cleavable) |
| Solubility | High, due to the hydrophilic PEG spacer. | Lower, can lead to aggregation with hydrophobic payloads. |
| Conjugation Chemistry | Two-step: Amine reaction followed by click chemistry. | Two-step: Amine reaction followed by thiol reaction. |
| Drug-to-Antibody Ratio (DAR) | Potentially higher achievable DAR without aggregation. | Typically limited to lower DARs to avoid aggregation. |
| Plasma Stability | High, due to the stable triazole linkage. | High, due to the stable thioether bond. |
| Payload Release Mechanism | Dependent on the cleavability of the bond formed during click chemistry (typically non-cleavable). | Lysosomal degradation of the antibody. |
| Bystander Effect | Generally limited for non-cleavable linkers. | Generally limited. |
| Pharmacokinetics | Generally longer half-life and increased plasma concentration due to the PEG spacer. | May have faster clearance compared to PEGylated ADCs. |
Table 1. Qualitative Comparison of this compound and SMCC.
| Parameter | Typical Values for PEGylated ADCs | Typical Values for SMCC ADCs |
| Typical DAR | 4-8 | 2-4 |
| In Vitro Cytotoxicity (IC50) | Payload-dependent, can be slightly reduced compared to non-PEGylated linkers. | Payload-dependent, generally potent. |
| Plasma Half-life | Can be significantly extended. | Well-established, but may be shorter than PEGylated counterparts. |
Table 2. Typical Quantitative Performance Metrics. (Note: These are representative values and can vary significantly based on the antibody, payload, and specific experimental conditions.)
Experimental Protocols
I. ADC Conjugation with this compound
This protocol involves a two-stage process: initial modification of the antibody with the linker, followed by the "click" reaction with the alkyne-modified drug.
A. Antibody Modification with this compound
-
Buffer Exchange: Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Reagent Preparation: Dissolve this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 10 mM immediately before use.
-
Conjugation: Add a 5-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis against PBS.
B. Click Chemistry Conjugation with Alkyne-Modified Drug (CuAAC)
-
Reagent Preparation: Prepare stock solutions of the alkyne-modified drug in DMSO, copper(II) sulfate (CuSO4), and a copper-chelating ligand (e.g., THPTA), and a reducing agent like sodium ascorbate in water.
-
Reaction Mixture: To the azide-modified antibody, add a molar excess of the alkyne-modified drug.
-
Catalyst Addition: Add the copper(II) sulfate and ligand mixture, followed by the sodium ascorbate to initiate the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the ADC using SEC or affinity chromatography to remove unreacted drug and catalyst.
II. ADC Conjugation with SMCC
This is also a two-step process involving antibody activation and subsequent conjugation to a thiol-containing drug.
A. Antibody Activation with SMCC
-
Buffer Exchange: Prepare the antibody in an amine-free buffer, such as PBS, at a pH of 7.2-7.5.
-
Reagent Preparation: Dissolve SMCC in DMSO to a concentration of 10 mM immediately before use.
-
Activation: Add a 10-20 fold molar excess of the SMCC solution to the antibody.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess SMCC using a desalting column or dialysis against PBS.
B. Conjugation with Thiol-Modified Drug
-
Drug Preparation: Ensure the drug has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation: Add the thiol-containing drug to the maleimide-activated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature at a pH of 6.5-7.5.
-
Quenching (Optional): The reaction can be stopped by adding an excess of a thiol-containing molecule like cysteine.
-
Purification: Purify the final ADC using SEC or other chromatographic methods to remove unreacted components.
III. Characterization of ADCs
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: A quick method that uses the absorbance of the antibody (at 280 nm) and the drug at its specific maximum absorbance to calculate the average DAR. This method is less accurate if there is free drug present.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for separating ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Reversed-Phase Liquid Chromatography (RP-LC): Can be used to separate the light and heavy chains of the antibody after reduction, providing information on the drug load on each chain.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for accurate DAR determination.
B. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug as controls.
-
Incubation: Incubate for a period of 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
C. In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the ADC, vehicle control, and other relevant controls intravenously.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set period.
-
Data Analysis: Analyze tumor growth inhibition and assess any signs of toxicity.
Mandatory Visualizations
References
A Head-to-Head Comparison: Azido-PEG7-NHS Ester Versus Other PEGylated Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the therapeutic efficacy and pharmacokinetic profile of the final product. Among the diverse array of available linkers, Azido-PEG7-NHS ester has emerged as a versatile and widely used tool. This guide provides an objective comparison of this compound with other common PEGylated and non-PEGylated linkers, supported by experimental data, to facilitate the rational selection of the optimal linker for your bioconjugation needs.
This compound is a heterobifunctional linker that incorporates three key chemical motifs: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, an azide group for bioorthogonal "click" chemistry, and a discrete seven-unit polyethylene glycol (PEG) chain. This combination of features allows for a two-step conjugation strategy that offers a degree of control and versatility. The PEG spacer not only enhances the aqueous solubility of the linker and the resulting conjugate but also provides a flexible spacer arm to minimize steric hindrance.[1][2]
The Two-Step Bioconjugation Workflow with Azido-PEG-NHS Ester
The use of Azido-PEG-NHS ester typically involves a two-step process. First, the NHS ester reacts with primary amines on a biomolecule, such as the lysine residues of a protein or antibody, to form a stable amide bond. This introduces the azide functionality onto the biomolecule. In the second step, the azide-modified biomolecule is reacted with a molecule containing a terminal alkyne or a strained cyclooctyne via a click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This forms a stable triazole linkage, completing the bioconjugation.
Comparative Analysis of PEGylated Linkers
The performance of a bioconjugation linker can be evaluated based on several key parameters, including reaction efficiency, the stability of the resulting conjugate, and the impact of the linker on the biological function of the biomolecule.
Impact of PEG Chain Length on Bioconjugate Properties
The length of the PEG spacer can significantly influence the physicochemical and biological properties of a bioconjugate.[3] Generally, longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to a longer circulation half-life.[4] However, this can also result in decreased biological activity due to steric hindrance.[5]
| Property | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG7) | Long PEG Linker (e.g., PEG12, PEG24) | Rationale |
| Conjugation Yield | May be lower for bulky polymers due to steric hindrance | Generally good balance | Can improve yield by overcoming steric hindrance in some cases | The flexible PEG chain acts as a spacer, potentially improving access of the reactive group to the target functional group on the biomolecule. |
| Solubility | Good | Better | Best | The hydrophilic nature of PEG enhances the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic payloads. |
| In Vivo Half-Life | Shorter | Moderate | Longer | Increased hydrodynamic size reduces renal clearance, leading to a longer circulation time. |
| Biological Activity | Higher | Moderate | Potentially Lower | Longer PEG chains can cause steric hindrance, potentially masking the active site or binding domains of the biomolecule. |
| Immunogenicity | Moderate Reduction | Good Reduction | Best Reduction | The PEG chain can shield immunogenic epitopes on the protein surface, reducing the likelihood of an immune response. |
Table 1: Qualitative Comparison of the Impact of PEG Chain Length on Bioconjugate Properties.
Quantitative Comparison of Linker Performance
| Linker Type | Reactive Groups | Reaction Efficiency/Kinetics | Conjugate Stability | Key Features |
| This compound | NHS Ester, Azide | NHS ester reaction is rapid (minutes to hours); CuAAC is very fast (1-100 M⁻¹s⁻¹) | Amide and triazole linkages are highly stable under physiological conditions. | Two-step process allows for purification of the intermediate; click chemistry is bioorthogonal. |
| Maleimide-PEG-NHS Ester | NHS Ester, Maleimide | Maleimide-thiol reaction is ~1000x faster than with amines at pH 6.5-7.5. | Thioether bond can undergo retro-Michael reaction, leading to deconjugation. | Highly selective for thiols (cysteines), enabling more site-specific conjugation than NHS esters alone. |
| DBCO-PEG-NHS Ester | NHS Ester, DBCO | SPAAC is slower than CuAAC (10⁻³-1 M⁻¹s⁻¹) but does not require a cytotoxic copper catalyst. | Triazole linkage is highly stable. | Copper-free click chemistry is ideal for in vivo and live-cell applications. |
| Non-PEGylated Linkers (e.g., SMCC) | NHS Ester, Maleimide | Similar to Maleimide-PEG-NHS ester. | Similar to Maleimide-PEG-NHS ester. | Lacks the solubility and immunogenicity benefits of PEG. |
Table 2: Comparative Performance of Different PEGylated Linkers.
Impact of Linker on Biological Function: A Case Study
A study on affibody-based drug conjugates demonstrated the profound impact of PEG linker length on both the in vivo half-life and in vitro cytotoxicity of the conjugate.
| Conjugate | PEG Linker Length | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | None | 1x | 1x |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22x |
Table 3: Effect of PEG Linker Length on the Performance of an Affibody-MMAE Conjugate. This data highlights the trade-off between extending the circulation half-life and maintaining high potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate buffer using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the azide linker contains a chromophore.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the subsequent conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-functionalized molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive molecule.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, SEC, mass spectrometry, and functional assays.
Logical Workflow for Linker Selection and Evaluation
The selection of an appropriate linker is a multi-step process that involves careful consideration of the desired properties of the final bioconjugate and empirical testing.
Conclusion
This compound is a powerful and versatile linker for bioconjugation, offering a balance of reactivity, stability, and hydrophilicity. Its two-step conjugation strategy, leveraging the strengths of both NHS ester chemistry and bioorthogonal click chemistry, provides a high degree of control over the final bioconjugate.
However, the optimal choice of linker is highly dependent on the specific application. For applications requiring enhanced site-specificity, a maleimide-based linker targeting cysteine residues may be preferable. For in vivo applications where copper toxicity is a concern, a copper-free click chemistry approach using a DBCO-functionalized linker is a better choice. The length of the PEG chain is another critical parameter that must be optimized to balance the competing demands of in vivo stability and biological activity.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of novel bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido-PEG7-NHS Ester vs. EDC/NHS Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the success of their work. The efficiency, specificity, and stability of the linkage between a biomolecule and a payload (such as a drug, dye, or another protein) are paramount. This guide provides an in-depth, objective comparison of two prevalent amine-reactive conjugation strategies: the use of a pre-activated Azido-PEG7-NHS ester and the in-situ activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
This comparison will delve into the mechanisms of action, quantitative performance data, and detailed experimental protocols for each method. By understanding the nuances of both approaches, researchers can make informed decisions to optimize their protein bioconjugation strategies.
At a Glance: Key Differences
| Feature | This compound | EDC/NHS Chemistry |
| Reaction Type | One-step reaction with amine-containing molecules. | One-pot, two-step reaction (carboxyl activation followed by amine coupling).[1] |
| Reagents | Pre-activated this compound. | Carboxyl-containing molecule, EDC, and NHS.[1] |
| Control & Purity | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.[1] | Risk of side reactions (e.g., N-acylurea formation, anhydride formation) leading to a more heterogeneous product mixture.[1][2] |
| Convenience | Requires the use of a pre-synthesized and purified reagent. | Simpler one-pot procedure, avoiding the need for prior synthesis and isolation of an activated intermediate. |
| Yield | Generally high for the final conjugation step. | Can be highly efficient, but yields can be variable and are sensitive to reaction conditions such as pH and buffer composition. |
| Stability of Intermediate | The purified NHS ester has a limited shelf life and is susceptible to hydrolysis. | The in-situ generated O-acylisourea intermediate is highly unstable, while the NHS ester intermediate is more stable but still prone to hydrolysis. |
| Bioorthogonal Handle | Introduces a terminal azide group for subsequent "click chemistry" reactions. | Does not inherently introduce a bioorthogonal handle. |
| Spacer Arm | Contains a hydrophilic PEG7 spacer to increase solubility and reduce steric hindrance. | A spacer arm must be part of the carboxyl- or amine-containing molecule. |
Mechanism of Action
The fundamental difference between these two methods lies in how the amine-reactive species is generated and presented to the target biomolecule.
This compound Chemistry
The this compound is a heterobifunctional crosslinker that is already "activated" for reaction with primary amines. The reaction is a straightforward one-step nucleophilic acyl substitution.
Caption: Reaction of this compound with a primary amine.
EDC/NHS Chemistry
EDC/NHS chemistry involves a two-step, one-pot reaction. First, EDC activates a carboxyl group on a molecule to form a highly reactive but unstable O-acylisourea intermediate. NHS is then added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This in-situ generated NHS ester then reacts with a primary amine on the target biomolecule.
Caption: Two-step reaction mechanism of EDC/NHS chemistry.
Quantitative Performance Data
| Parameter | Azido-PEG-NHS Ester | EDC/NHS Chemistry | Source |
| Typical Molar Excess of Reagent | 20-fold molar excess over protein | EDC: 10-fold molar excess over proteinNHS: 25-fold molar excess over protein | |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Activation: 15 minutesConjugation: 2-2.5 hours at room temperature | |
| Optimal pH | 7.2 - 8.5 for reaction with amines | Activation: 4.5 - 6.0Conjugation: 7.0 - 8.0 | |
| Competing Reactions | Hydrolysis of the NHS ester. | Hydrolysis of O-acylisourea and NHS ester intermediates, formation of N-acylurea and anhydride byproducts. | |
| Reported Yield/Efficiency | Generally high for the conjugation step. The degree of labeling can be controlled by the molar ratio of the reagent. | Variable. Can be highly efficient, but side reactions can reduce the yield of the desired conjugate. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein, such as an antibody, with an this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.
-
-
Calculation of Reagent Volume:
-
Determine the desired molar excess of the this compound (a 20-fold molar excess is a good starting point).
-
Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Separate the azide-labeled protein from unreacted reagent and byproducts using a desalting column or dialysis.
-
Caption: Experimental workflow for this compound conjugation.
Protocol 2: Protein-Protein Conjugation using EDC/NHS Chemistry
This protocol describes a general two-step procedure for crosslinking two proteins.
Materials:
-
Protein #1 (with available carboxyl groups)
-
Protein #2 (with available primary amines)
-
EDC-HCl
-
Sulfo-NHS (water-soluble) or NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Desalting column
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2-4 mM) and Sulfo-NHS (e.g., to a final concentration of 5-10 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent cross-linking of Protein #2, quench the EDC by adding 2-mercaptoethanol (to a final concentration of 20 mM) or remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein #2:
-
Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts by size exclusion chromatography or dialysis.
-
Caption: Experimental workflow for EDC/NHS conjugation.
Advantages of this compound over EDC/NHS Chemistry
Based on the comparison, the use of a pre-activated this compound offers several distinct advantages over in-situ EDC/NHS chemistry:
-
Higher Specificity and Purity: By using a purified, pre-activated reagent, the risk of side reactions inherent to EDC chemistry, such as the formation of N-acylurea and anhydride byproducts, is eliminated. This leads to a more homogeneous and well-defined final conjugate.
-
Greater Control over Stoichiometry: The one-step reaction with a pre-activated ester allows for more precise control over the degree of labeling by simply adjusting the molar ratio of the reagent to the biomolecule.
-
Introduction of a Bioorthogonal Handle: The terminal azide group on the this compound is a key advantage, enabling subsequent, highly specific and efficient "click chemistry" reactions. This allows for a modular approach to bioconjugation, where a biomolecule can be "azide-tagged" and then conjugated to a variety of alkyne-containing molecules in a separate step.
-
Enhanced Solubility and Reduced Steric Hindrance: The integrated PEG7 spacer increases the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation. The spacer also provides spatial separation between the biomolecule and the payload, which can help to preserve the biological activity of the protein.
Conclusion and Recommendations
The choice between this compound and EDC/NHS chemistry depends on the specific requirements of the application.
Choose this compound when:
-
High purity and a well-defined, homogeneous final conjugate are critical.
-
Precise control over the degree of labeling is required.
-
A modular, two-step conjugation strategy using "click chemistry" is desired.
-
The biomolecule is sensitive to the presence of EDC and its byproducts.
Choose EDC/NHS Chemistry when:
-
Simplicity and a one-pot reaction are prioritized.
-
You are conjugating a molecule that is not available in a pre-activated NHS ester form.
-
The potential for a slightly more heterogeneous product is acceptable for the application.
-
Cost-effectiveness for large-scale or screening applications is a primary concern.
References
A Researcher's Guide to Validating Protein Conjugation with Azido-PEG7-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules to proteins is a critical step in creating next-generation therapeutics, diagnostics, and research tools. Azido-PEG7-NHS ester has emerged as a popular heterobifunctional linker, offering a strategic approach to bioconjugation. This guide provides an objective comparison of validation methodologies for conjugates formed using this compound and presents alternative conjugation chemistries, supported by experimental data and detailed protocols.
The this compound linker combines two key functionalities: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (lysine residues and the N-terminus) on a protein, and an azide group that can be used for subsequent "click chemistry" reactions. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. Validating the outcome of this two-step modification process is paramount to ensure the desired stoichiometry, identify the specific site of conjugation, and confirm the integrity of the final product.
Comparing the Tools of Validation: A Quantitative Look
The successful validation of a PEGylated protein conjugate relies on a suite of analytical techniques. The choice of method depends on the specific information required, from confirming the addition of the PEG linker to identifying the exact amino acid residue that has been modified.
| Analytical Technique | Information Provided | Typical Resolution/Accuracy | Throughput | Cost |
| Mass Spectrometry | ||||
| MALDI-TOF MS | Molecular weight of the intact conjugate, degree of PEGylation. | Low to moderate resolution | High | Moderate |
| ESI-Q-TOF MS | Accurate mass of the intact conjugate and peptide fragments, identification of conjugation site. | High resolution, 3-5 ppm mass accuracy.[1] | Moderate | High |
| Orbitrap MS | Very high-resolution and high-accuracy mass measurements of intact proteins and peptides, definitive identification of conjugation sites. | Very high resolution, 1-2 ppm mass accuracy.[1][2] | Moderate | Very High |
| High-Performance Liquid Chromatography (HPLC) | ||||
| Size-Exclusion (SEC) | Separation of PEGylated protein from unreacted protein and free PEG, detection of aggregates. | Can achieve a resolution of 1.7-2.0 for free PEG and conjugate.[3] | High | Low to Moderate |
| Reversed-Phase (RP-HPLC) | Separation of PEGylation isomers (different conjugation sites). | High resolution for isomers | Moderate | Low to Moderate |
| Ion-Exchange (IEX-HPLC) | Separation based on charge differences between un-PEGylated and PEGylated protein. | High resolution for charge variants | Moderate | Low to Moderate |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity changes upon PEGylation. | Good for separating species with different degrees of PEGylation. | Moderate | Low to Moderate |
Alternative Conjugation Chemistries: Expanding the Toolkit
While this compound is a versatile tool, a range of alternative reagents offer different specificities and functionalities.
| Reagent Class | Reactive Groups | Target Residue(s) | Key Advantages |
| Maleimide-PEG-NHS Ester | Maleimide and NHS Ester | Cysteine and Lysine/N-terminus | Allows for orthogonal conjugation to two different amino acids. |
| Aldehyde-PEG Reagents | Aldehyde | N-terminus, Lysine | Can be more selective for the N-terminus under controlled pH. |
| Click Chemistry Reagents (e.g., Alkyne-PEG-NHS Ester) | Alkyne and NHS Ester | Lysine/N-terminus for subsequent reaction with an azide | Highly specific and efficient bioorthogonal reaction.[4] |
The choice between these reagents often depends on the desired site of conjugation and the need for sequential, controlled reactions. For instance, a Maleimide-PEG-NHS ester allows for a two-step conjugation, first to a cysteine residue via the maleimide and then to a lysine residue using the NHS ester. Click chemistry offers a highly efficient and specific ligation method, often with higher yields compared to NHS ester reactions.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for protein conjugation using this compound and subsequent validation.
Protocol 1: Protein Conjugation with this compound
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Validation of Conjugation by Mass Spectrometry (Peptide Mapping)
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a buffer containing 6 M Guanidine-HCl. Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digestion: Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest the protein with a protease like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reversed-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in a data-dependent acquisition mode to obtain MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides by matching the experimental MS/MS spectra to the theoretical fragmentation pattern of the protein sequence.
-
Manually inspect the data for peptides with a mass shift corresponding to the Azido-PEG7 moiety to identify the specific conjugation site(s).
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the key workflows and decision-making steps.
References
A Comparative Guide to NHS Esters and Other Amine-Reactive Crosslinkers
In the fields of proteomics, drug development, and diagnostics, the covalent conjugation of molecules to proteins and peptides is a fundamental technique. This is most commonly achieved by targeting primary amines on the N-terminus of proteins or the side chains of lysine residues. N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive reagents due to their high reactivity and ability to form stable amide bonds.[1][2] However, a variety of other amine-reactive crosslinkers are available, each with distinct chemical properties that may be advantageous for specific applications.
This guide provides an objective comparison of NHS esters with other common amine-reactive crosslinkers, including isothiocyanates, aldehydes (via reductive amination), and carbodiimides. We will delve into their reaction mechanisms, performance characteristics supported by experimental data, and detailed experimental protocols to assist researchers in selecting the optimal reagent for their needs.
Comparison of Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker is dictated by several factors, including the desired reaction rate, the stability of the resulting bond, and the specific experimental conditions.[3] Below is a summary of the key characteristics of NHS esters and their alternatives.
| Feature | NHS Esters | Isothiocyanates | Aldehydes (Reductive Amination) | Carbodiimides (EDC) |
| Reactive Group | N-hydroxysuccinimide ester | Isothiocyanate | Aldehyde | Carbodiimide |
| Target | Primary amines[4] | Primary amines[3] | Primary amines | Carboxyl groups (activates for reaction with amines) |
| Resulting Bond | Amide | Thiourea | Secondary amine | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5 | 9.0 - 11.0 (favored over thiols) | ~6.0 - 8.0 (for Schiff base formation) | 4.5 - 5.0 (for carboxyl activation) |
| Bond Stability | Very stable | Stable, but can be less stable than amides | Very stable | Very stable |
| Byproducts | N-hydroxysuccinimide | None | Water | Isourea derivative |
| Key Advantages | High reactivity, stable bond, well-established protocols | Can be used when NHS esters are unsuitable | Forms a stable secondary amine, allows for a two-step reaction | Zero-length crosslinker, can be used with NHS for increased efficiency |
| Key Disadvantages | Susceptible to hydrolysis, especially at higher pH | Broader reactivity (can react with hydroxyls), may require higher pH | Requires a separate reduction step, Schiff base intermediate can be unstable | O-acylisourea intermediate is unstable and prone to hydrolysis |
Quantitative Performance Data
A direct quantitative comparison of crosslinker efficiency can be challenging as it is highly dependent on the specific protein, buffer conditions, and reaction parameters. However, the stability of the crosslinker in aqueous solution is a critical factor influencing the final yield of the conjugated product.
NHS Ester Stability
The primary competing reaction for NHS esters is hydrolysis, which deactivates the reagent. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the importance of performing NHS ester conjugations promptly after reagent preparation and within the optimal pH range to maximize efficiency.
Recent studies have also shown that new crosslinkers with alternative leaving groups to NHS, such as N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole, can exhibit better efficiency, generating approximately 30% more cross-linked product and reacting about 10 times faster than the commonly used disuccinimidyl suberate (DSS), an NHS ester crosslinker.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry is crucial for optimizing conjugation reactions. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for amine-reactive crosslinking.
NHS Ester Reaction with a Primary Amine
The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
References
Assessing the Stability of Amide Bonds Formed by Azido-PEG7-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linkage between a therapeutic molecule and its carrier is of paramount importance. The choice of conjugation chemistry directly impacts the efficacy, safety, and pharmacokinetic profile of a bioconjugate. This guide provides an in-depth comparison of the stability of the amide bond formed by Azido-PEG7-NHS ester with other common linkages used in PEGylation and bioconjugation, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker that contains an azide group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The NHS ester reacts with the ε-amino group of lysine residues or the N-terminus of proteins to form a highly stable amide bond[1][][3][4][5]. This amide bond is known for its high thermodynamic stability and resistance to hydrolysis and enzymatic cleavage under physiological conditions.
Comparative Stability of Linkages in Bioconjugation
The stability of a bioconjugate is largely determined by the nature of the chemical bond linking the PEG moiety to the protein. The amide bond formed by NHS esters is considered one of the most stable linkages in bioconjugation. The following table compares the stability of amide bonds with other common linkages.
| Linkage Type | Formed From | Hydrolytic Stability (t½ at pH 7.4, 37°C) | Enzymatic Stability | Key Considerations |
| Amide | NHS Ester + Amine | Very High (> 1 year) | Generally High | Considered a permanent linkage, ideal for long-circulating bioconjugates. |
| Ester | Carboxylic Acid + Alcohol | Low to Moderate (hours to days) | Susceptible to esterases | Can be designed for controlled release, but may be unstable in circulation. |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Reversible under acidic conditions | Generally stable | Useful for drug delivery systems that release the payload in the acidic environment of endosomes or lysosomes. |
| Secondary Amine | Aldehyde + Amine (reductive amination) | Highly stable | High | Offers high stability similar to an amide bond. |
Experimental Protocols for Assessing Amide Bond Stability
To experimentally verify the stability of the amide bond in a bioconjugate formed with this compound, the following protocols can be employed.
This assay assesses the stability of the conjugate in a biologically relevant matrix by incubating it in plasma and monitoring for the release of the PEG chain or payload over time.
Materials:
-
PEGylated protein conjugate (formed with this compound)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS or HPLC system
Procedure:
-
Dilute the PEGylated protein conjugate to a final concentration of 1 mg/mL in pre-warmed plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the intact conjugate and any released fragments by LC-MS/MS or HPLC.
Data Analysis:
-
Plot the concentration of the intact conjugate as a function of time.
-
Calculate the half-life (t½) of the conjugate in plasma.
This assay evaluates the susceptibility of the amide linkage to cleavage by specific proteases.
Materials:
-
PEGylated protein conjugate
-
Relevant protease (e.g., trypsin, chymotrypsin, cathepsin B)
-
Assay buffer (specific to the protease)
-
Quenching solution
-
Incubator at 37°C
-
SDS-PAGE or HPLC system
Procedure:
-
Prepare a solution of the PEGylated protein conjugate in the appropriate assay buffer.
-
Add the protease to the conjugate solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction.
-
Analyze the samples by SDS-PAGE to visualize the integrity of the conjugate or by HPLC to quantify the remaining intact conjugate.
Data Analysis:
-
Quantify the percentage of intact conjugate remaining at each time point.
-
Determine the rate of degradation in the presence of the specific enzyme.
Visualizing the Reaction and Workflow
The following diagrams illustrate the formation of the stable amide bond and the experimental workflow for assessing its stability.
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Caption: Experimental workflow for assessing the stability of the amide bond in a bioconjugate.
References
A Comparative Guide to Quantifying Azido-PEG7-NHS Ester Labeling with UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurate quantification of linker molecules is paramount for reproducible and effective outcomes. This guide provides a comprehensive comparison of UV-Vis spectroscopy for quantifying Azido-PEG7-NHS ester, a bifunctional linker, with other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.
Introduction to this compound Quantification
This compound is a heterobifunctional crosslinker featuring an azide group for "click" chemistry reactions and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Accurate determination of the concentration and purity of this linker is crucial before proceeding with labeling reactions to ensure optimal conjugation efficiency and to understand the stoichiometry of the final conjugate.
UV-Vis spectroscopy offers a rapid and accessible method for quantifying the functional ends of the this compound. However, since the PEG linker itself lacks a strong chromophore, quantification relies on the distinct spectral properties of the azide and NHS ester groups, often involving indirect measurement approaches.
Quantification by UV-Vis Spectroscopy: A Two-Fold Approach
Direct UV-Vis quantification of the intact this compound is challenging due to the weak absorbance of the azide group and potential overlap with other components. Therefore, a comprehensive assessment involves two separate assays targeting each functional group.
Quantification of the Azide Moiety
The azide group can be quantified indirectly by reacting it with a molecule that undergoes a measurable change in its UV-Vis spectrum upon reaction. A common method involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a dibenzocyclooctyne (DBCO)-containing reagent. The disappearance of the characteristic DBCO absorbance is monitored.[1][2][3]
Experimental Protocol: Azide Quantification using DBCO Reagent
-
Reagent Preparation:
-
Prepare a stock solution of a DBCO-containing reagent (e.g., DBCO-PEG4-OH) of known concentration in an appropriate solvent (e.g., DMSO).
-
Prepare the this compound sample in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
UV-Vis Measurement (Pre-reaction):
-
Acquire the UV-Vis spectrum of the DBCO reagent solution and record the absorbance at its maximum wavelength (typically around 308-310 nm).
-
-
Reaction:
-
Mix a known volume and concentration of the this compound sample with an excess of the DBCO reagent.
-
Allow the reaction to proceed to completion. Reaction times may vary, so optimization is recommended.
-
-
UV-Vis Measurement (Post-reaction):
-
Acquire the UV-Vis spectrum of the reaction mixture.
-
Record the absorbance at the same maximum wavelength as the pre-reaction measurement.
-
-
Calculation:
-
The decrease in absorbance of the DBCO reagent is proportional to the amount of azide in the sample. The concentration of the azide can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the DBCO reagent.
-
Quantification of the NHS Ester Moiety
The NHS ester can be quantified by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. The released NHS has a characteristic absorbance maximum at approximately 260 nm in basic conditions.[4][5]
Experimental Protocol: NHS Ester Quantification by Hydrolysis
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to prevent premature hydrolysis.
-
Prepare a basic solution (e.g., 0.1 M sodium hydroxide or ammonium hydroxide).
-
-
UV-Vis Measurement (Pre-hydrolysis):
-
Dilute an aliquot of the this compound stock solution in a neutral buffer (e.g., PBS, pH 7.4) and immediately measure the absorbance at 260 nm. This will serve as a baseline.
-
-
Hydrolysis:
-
Add a known volume of the basic solution to the diluted sample to induce complete hydrolysis of the NHS ester.
-
Incubate for a sufficient time to ensure complete hydrolysis (e.g., 30 minutes at room temperature).
-
-
UV-Vis Measurement (Post-hydrolysis):
-
Measure the absorbance of the hydrolyzed sample at 260 nm.
-
-
Calculation:
-
The increase in absorbance at 260 nm is due to the released NHS. The concentration of the NHS ester can be calculated using the Beer-Lambert law, with the known molar extinction coefficient of NHS at 260 nm (approximately 9,700 M⁻¹cm⁻¹ in ammonium hydroxide).
-
Workflow for UV-Vis Quantification of this compound
Caption: Workflow for the dual UV-Vis quantification of this compound.
Alternative Quantification Methods
While UV-Vis spectroscopy is accessible, other techniques can provide more direct or comprehensive characterization of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV allows for the separation of the this compound from impurities and degradation products, followed by quantification based on the peak area. This method can provide information on both purity and concentration in a single run. Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar molecules like PEG linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used for structural confirmation and quantification of the this compound. By integrating the signals corresponding to specific protons on the azide and NHS ester ends relative to an internal standard of known concentration, a precise quantification can be achieved.
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate molecular weight determination, confirming the identity of the this compound. While not inherently quantitative without the use of isotopic standards, it is invaluable for assessing purity and identifying any side products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a qualitative technique that can confirm the presence of both the azide (characteristic stretch around 2100 cm⁻¹) and the NHS ester (carbonyl stretches around 1740 cm⁻¹ and 1780 cm⁻¹) functional groups. It is useful for a quick functional group check but not for quantification.
Elemental Analysis
Elemental analysis can determine the percentage of nitrogen in the sample. Since the azide group (-N₃) is a significant contributor to the total nitrogen content, this can be used to estimate the azide concentration, assuming the molecular formula is known and the sample is pure.
Comparison of Quantification Methods
| Method | Principle | Quantitative/Qualitative | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance of chromophores (indirectly for azide and NHS) | Quantitative | Rapid, accessible, cost-effective. | Indirect, requires two separate assays, susceptible to interference from other absorbing species. |
| HPLC-UV | Chromatographic separation followed by UV detection | Quantitative | Provides purity and concentration simultaneously, high sensitivity and specificity. | Requires specialized equipment and method development. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Quantitative | Provides structural information and direct quantification, highly accurate. | Requires expensive instrumentation and expertise, lower throughput. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Qualitative (Quantitative with standards) | High sensitivity and specificity for molecular identification, excellent for purity assessment. | Not inherently quantitative without standards, complex instrumentation. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Qualitative | Rapid, non-destructive, good for functional group confirmation. | Not quantitative, low sensitivity for minor components. |
| Elemental Analysis | Determination of elemental composition | Quantitative | Provides fundamental composition data. | Requires specialized service, assumes sample purity for accurate interpretation of azide content. |
Logical Relationship of Quantification Methods
References
Safety Operating Guide
Safe Disposal of Azido-PEG7-NHS Ester: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Azido-PEG7-NHS ester are paramount for laboratory safety and environmental responsibility. This bifunctional crosslinker, containing both a reactive N-hydroxysuccinimide (NHS) ester and a potentially hazardous azide group, requires a specific disposal protocol to mitigate risks. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the neutralization of both reactive moieties.
Core Safety Principles
Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound.
-
NHS Ester Moiety : The NHS ester is a moisture-sensitive functional group that readily reacts with primary amines. It is also susceptible to hydrolysis, which converts it to a less reactive carboxylic acid.[1] While useful for bioconjugation, unreacted NHS esters can pose a hazard by indiscriminately reacting with biological materials.
-
Azide Moiety : Organic azides are potentially explosive compounds and should be handled with care.[2] They can be sensitive to heat, friction, and shock.[3] A critical safety concern is the reaction of azides with acids, which can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2] Furthermore, azides can react with heavy metals, such as copper and lead, to form highly shock-sensitive and explosive metal azides.[4] This is a significant concern for plumbing if azide-containing solutions are disposed of down the drain without deactivation.
Due to these hazards, all handling and disposal procedures for this compound must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Recommended Disposal Procedure: A Two-Step Quenching Process
The recommended disposal procedure for this compound involves a sequential, two-step chemical quenching process to neutralize both the azide and the NHS ester functional groups before collection as hazardous waste. This approach ensures that the compound is rendered significantly less hazardous for handling and final disposal.
Step 1: Quenching the Azide Moiety via Staudinger Reaction
The first step focuses on the safe reduction of the organic azide to a stable amine. The Staudinger reaction, which uses triphenylphosphine, is a common and effective method for this transformation.
Experimental Protocol:
-
Preparation : In a designated chemical fume hood, prepare a container for the quenching reaction. This should be a container larger than the volume of the waste to be treated to accommodate the addition of the quenching solution.
-
Dissolution (if necessary) : If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable anhydrous organic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cooling : Cool the solution containing the this compound waste in an ice bath.
-
Addition of Triphenylphosphine : In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the estimated amount of the azide) in a suitable solvent.
-
Reaction : Slowly add the triphenylphosphine solution to the cooled azide solution with stirring. You may observe effervescence as nitrogen gas is released.
-
Completion : Continue stirring the mixture until gas evolution ceases. To ensure the complete reaction, allow the mixture to warm to room temperature and stir for an additional hour.
Step 2: Quenching the NHS Ester Moiety via Hydrolysis or Amine Reaction
Following the successful quenching of the azide group, the next step is to deactivate the reactive NHS ester. This can be achieved through either hydrolysis in a basic aqueous solution or by reaction with a primary amine.
Option A: Hydrolysis
-
Addition of Basic Solution : To the solution from Step 1, slowly and carefully add a 1 M sodium hydroxide (NaOH) solution or a 1 M sodium bicarbonate (NaHCO₃) solution while stirring.
-
pH Monitoring : Monitor the pH of the solution and maintain it at >8.5 for at least one hour to ensure complete hydrolysis of the NHS ester. Be aware that this reaction can be exothermic.
-
Neutralization : After hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.
Option B: Amine Quenching
-
Addition of Amine Solution : Slowly add a 1 M Tris (tris(hydroxymethyl)aminomethane) or glycine solution in water to the reaction mixture from Step 1. A 5- to 10-fold molar excess of the amine to the estimated amount of NHS ester is recommended.
-
Reaction : Stir the solution at room temperature for at least one hour to ensure complete quenching of the NHS ester.
Final Waste Collection and Disposal
Once both the azide and the NHS ester functionalities have been quenched, the resulting solution can be collected as hazardous chemical waste.
-
Waste Collection : Transfer the final solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction byproducts (e.g., the amine-PEG7-carboxylic acid, N-hydroxysuccinimide, triphenylphosphine oxide, and any solvents used).
-
Disposal of Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Container Rinsing : Empty containers that held the original this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste before the container is discarded.
-
Institutional Guidelines : Always follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for any questions or to arrange for waste pickup.
Data Presentation: Summary of Quenching Parameters
| Parameter | Azide Quenching (Staudinger Reaction) | NHS Ester Quenching (Hydrolysis) | NHS Ester Quenching (Amine Reaction) |
| Reagent | Triphenylphosphine | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Tris or Glycine |
| Reagent Concentration | 1.1 molar equivalents | 1 M | 1 M |
| Molar Excess | 1.1-fold | N/A (pH-dependent) | 5- to 10-fold |
| pH | N/A | >8.5 | 7-9 |
| Reaction Time | ~1-2 hours | At least 1 hour | At least 1 hour |
| Temperature | 0°C to Room Temperature | Room Temperature | Room Temperature |
Mandatory Visualization: Disposal Workflow
References
Personal protective equipment for handling Azido-PEG7-NHS ester
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Azido-PEG7-NHS ester. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Assessment
This compound contains two reactive functional groups: an azide and an N-hydroxysuccinimide (NHS) ester. While some supplier Safety Data Sheets (SDS) for similar compounds may classify them as non-hazardous, the inherent risks associated with the functional groups necessitate careful handling.[1][2]
-
Organic Azide: Organic azides are energetic compounds with the potential to be explosive.[3][4][5] Their stability is a key concern. A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic group (like azide) renders the compound relatively safe to handle in typical lab quantities.
-
This compound (Formula: C₂₁H₃₆N₄O₁₁): This molecule contains one azide group. With 21 carbon atoms and 11 oxygen atoms, the ratio of heavy atoms to the azide group is 32:1, which is well above the 6:1 ratio suggested by the "Rule of Six." This indicates that the compound is likely to be relatively stable and not prone to explosive decomposition under normal laboratory conditions.
-
-
NHS Ester: The NHS ester moiety is highly susceptible to hydrolysis. It is moisture-sensitive and will lose its reactivity with primary amines if exposed to water or humid conditions.
-
Toxicity: The azide ion is known to have toxicity similar to cyanide. While this compound is an organic azide, appropriate precautions should be taken to avoid ingestion, inhalation, and skin contact. An SDS for a similar compound, Azido-PEG6-NHS ester, indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense when handling this compound. All PPE should be inspected before use and removed before leaving the laboratory area.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Nitrile or Latex Gloves | Double-gloving is recommended. Provides a barrier against skin contact. Change gloves every 30-60 minutes or immediately if contaminated or damaged. Powder-free gloves are preferred to avoid contamination. |
| Eye Protection | Safety Goggles or Glasses | Must be worn at all times to protect from splashes. Safety glasses must have side shields. |
| Face Protection | Face Shield | Recommended to be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A long-sleeved, fluid-repellent lab coat is essential to protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required | Should be handled in a certified chemical fume hood to prevent inhalation. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if a respirator (e.g., N-95) is necessary. |
| Footwear | Closed-toe Shoes | Required to protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound during a typical laboratory workflow.
3.1. Preparation and Weighing
-
Work Area Setup: All handling of this compound, both solid and in solution, must be performed inside a certified chemical fume hood.
-
Equilibration: Before opening, allow the reagent vial to equilibrate to room temperature for at least 20 minutes. This prevents moisture from condensing inside the vial, which would hydrolyze the sensitive NHS ester.
-
Utensils: Use only plastic, ceramic, or Teflon-coated spatulas for handling the solid material. NEVER use metal spatulas, as they can form shock-sensitive metal azides.
-
Weighing: Weigh the desired amount of the reagent quickly. Keep the container sealed when not in use.
3.2. Dissolution and Reaction
-
Solvent Choice: Dissolve the reagent in an appropriate anhydrous, water-miscible organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.
-
Solvent Incompatibility: NEVER use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable and explosive di- and tri-azidomethane.
-
Solution Stability: Do not prepare stock solutions for long-term storage, as the NHS ester will degrade. Any unused reconstituted reagent should be properly discarded.
-
Reaction Buffer: When performing conjugations, avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction target. Use amine-free buffers like Phosphate-Buffered Saline (PBS) at a pH of 7-9.
-
Reaction Conditions: Keep reactions protected from strong light and heat sources. Organic azides can decompose with the input of energy.
Storage Plan
Proper storage is crucial for maintaining the stability and reactivity of the compound.
| Parameter | Storage Condition | Rationale |
| Temperature | -20°C | Recommended for long-term stability of both the azide and NHS ester functional groups. |
| Atmosphere | In a tightly sealed container with a desiccant. | Protects the moisture-sensitive NHS ester from hydrolysis. |
| Light | Protect from light. | Store in the original amber vial or a light-blocking container to prevent light-induced decomposition of the azide. |
| Location | A designated, well-ventilated, and cool area. | Store away from incompatible materials. |
| Incompatibilities | Acids, heavy metals and their salts, bromine, carbon disulfide, dimethyl sulfate, and halogenated solvents. | Prevents the formation of highly toxic and explosive hydrazoic acid or unstable metal azides. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all azide-containing waste (solid, liquid, and contaminated consumables like gloves and pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Segregation: Azide waste streams MUST be kept separate from other waste streams, especially acidic waste. Mixing azides with acid can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Labeling: The waste container must be labeled "Azide Hazardous Waste" and list all chemical constituents.
-
Decontamination of Glassware: Glassware that has come into contact with the azide should be decontaminated. Immediately after use, rinse with a suitable organic solvent (e.g., ethanol, acetone) to remove the bulk of the organic material, collecting the rinsate as hazardous waste. A subsequent decontamination soak in a solution of a reducing agent can be used to destroy residual azide.
-
Final Disposal: All azide-containing waste must be disposed of through your institution's official chemical waste program. Do not pour down the drain.
Emergency Procedures
| Emergency Situation | First Aid / Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Use full personal protective equipment, including double gloves, lab coat, and eye/face protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area. |
Workflow and Safety Diagram
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
